Technical Documentation Center

1-(4-Chlorobenzoyl)-3-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chlorobenzoyl)-3-methylpiperazine
  • CAS: 1240574-43-9

Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Executive Summary This document provides a comprehensive technical framework for the in vitro characterization of 1-(4-Chlorobenzoyl)-3-methylpiperazine, a synthetic compound featuring a substituted benzoyl moiety and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive technical framework for the in vitro characterization of 1-(4-Chlorobenzoyl)-3-methylpiperazine, a synthetic compound featuring a substituted benzoyl moiety and a methylpiperazine core. While direct pharmacological data for this specific molecule is not extensively published, its structural components are present in numerous biologically active agents, suggesting a high potential for activity as a modulator of central nervous system (CNS) targets or as a cytotoxic agent. This guide is structured not as a review of established facts, but as a strategic, field-proven investigational roadmap. It is designed for researchers, scientists, and drug development professionals, offering a logical progression of experiments to systematically deconvolve the compound's mechanism of action, from broad target screening to specific functional and cell-based assays. We will detail the causal rationale behind experimental choices, provide robust, self-validating protocols, and present data interpretation frameworks to build a cohesive mechanistic hypothesis from the ground up.

Introduction and Structural Rationale for Investigation

The molecule 1-(4-Chlorobenzoyl)-3-methylpiperazine belongs to the broad class of piperazine derivatives, a chemical scaffold renowned for its "privileged" status in medicinal chemistry due to its wide range of biological activities.[1] The structure can be deconstructed into two key pharmacophoric elements:

  • The N-Arylpiperazine Moiety: The piperazine ring connected to a substituted aromatic system is a classic feature of compounds targeting CNS receptors. Specifically, derivatives of 1-phenylpiperazine and its analogs are known to interact with dopaminergic and serotonergic systems.[2]

  • The 4-Chlorobenzoyl Group: This functional group is found in various compounds with demonstrated bioactivity, including those with cytotoxic properties against cancer cell lines.[3][4]

This structural duality mandates a two-pronged investigational approach. The primary hypothesis is that 1-(4-Chlorobenzoyl)-3-methylpiperazine may act as a modulator of CNS receptors. A strong secondary hypothesis, based on related structures, is its potential as an antineoplastic agent.[5] This guide outlines the parallel workflows required to rigorously test both possibilities.

Part 1: Primary Target Deconvolution via Broad Panel Screening

2.1 Causality of Experimental Choice: For a novel compound with a privileged scaffold, the initial step must be an unbiased, broad-based screen to identify primary molecular targets. This avoids confirmation bias and provides a comprehensive overview of the compound's binding profile. Given the structural alerts for CNS activity, a radioligand binding assay panel covering key G-protein coupled receptors (GPCRs), ion channels, and transporters is the gold standard for initial target identification.

2.2 Experimental Workflow: Receptor Binding Profiling

The following workflow outlines the process of screening the test compound against a panel of receptors to determine its binding affinity (Ki).

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (1-(4-Chlorobenzoyl)-3-methylpiperazine) Incubation Incubate: Compound + Membranes + Radioligand Compound->Incubation Membrane Receptor Membranes (e.g., HEK293 expressing target) Membrane->Incubation Radioligand Known High-Affinity Radioligand (e.g., ³H-Spiperone) Radioligand->Incubation Separation Rapid Filtration (Separates bound from free ligand) Incubation->Separation Quantification Scintillation Counting (Measures bound radioactivity) Separation->Quantification IC50 Calculate IC50 (Concentration of test compound that displaces 50% of radioligand) Quantification->IC50 Ki Calculate Ki (Affinity Constant) using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

2.3 Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure. Specific buffer compositions, incubation times, and radioligand concentrations must be optimized for each target.

  • Preparation:

    • Prepare a stock solution of 1-(4-Chlorobenzoyl)-3-methylpiperazine in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in the appropriate assay buffer. The final DMSO concentration in the assay should not exceed 0.1% to avoid artifacts.

    • Thaw cell membrane preparations expressing the target receptor of interest on ice.

    • Dilute the specific radioligand to its working concentration (typically at or near its Kd) in the assay buffer.

  • Assay Plate Setup (96-well format):

    • Add 25 µL of assay buffer to "Total Binding" wells.

    • Add 25 µL of a high concentration of a known, non-radiolabeled competitor ligand to "Non-Specific Binding" (NSB) wells.

    • Add 25 µL of each concentration of the serially diluted test compound to the "Experimental" wells.

  • Reaction:

    • Add 100 µL of the membrane preparation to all wells.

    • Add 25 µL of the radioligand to all wells.

    • Seal the plate and incubate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and seal.

    • Count the radioactivity (in counts per minute, CPM) for each filter disc using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.4 Illustrative Data Presentation: Receptor Binding Profile

The results of the binding screen should be summarized in a clear, tabular format. The following table presents hypothetical data for illustrative purposes.

Target ReceptorLigand ClassKi (nM) [Hypothetical]
Dopamine D2GPCR85
Dopamine D4GPCR25
Serotonin 5-HT1AGPCR150
Serotonin 5-HT2AGPCR> 1,000
Adrenergic α1AGPCR750
Adrenergic α2AGPCR> 1,000
Serotonin TransporterTransporter> 10,000

Data is for illustrative purposes only.

Interpretation: Based on this hypothetical data, 1-(4-Chlorobenzoyl)-3-methylpiperazine shows the highest affinity for the Dopamine D4 receptor, with moderate affinity for the D2 receptor. These targets would be prioritized for functional characterization.

Part 2: Functional Activity at High-Affinity Targets

3.1 Causality of Experimental Choice: Identifying high-affinity binding is insufficient to define a mechanism of action. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (promoting an inactive receptor state). Functional assays that measure downstream signaling are essential to make this determination. For GPCRs like the dopamine receptors, measuring the accumulation or inhibition of cyclic AMP (cAMP) is a standard method to assess functional activity for Gs- and Gi-coupled receptors, respectively.

3.2 Experimental Workflow: In Vitro cAMP Accumulation Assay

This workflow details the steps to determine if the compound modulates adenylyl cyclase activity downstream of a GPCR.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Cells Culture Cells Expressing Target GPCR (e.g., CHO-D4) Seeding Seed cells into 96-well plates Cells->Seeding Treatment Treat cells with Test Compound +/- a known agonist (for antagonist mode) Seeding->Treatment Stimulation Add Forskolin (if needed) and IBMX (PDE inhibitor) Treatment->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP using HTRF, ELISA, or similar method Lysis->Detection Analysis Calculate EC50 (agonist mode) or IC50 (antagonist mode) Detection->Analysis

Caption: Workflow for a cell-based cAMP functional assay.

3.3 Protocol: Cell-Based cAMP Accumulation Assay (Antagonist Mode)

This protocol describes how to test for antagonism at the Dopamine D4 receptor, which is a Gi-coupled receptor.

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Dopamine D4 receptor in appropriate media.

    • Seed the cells into 96-well microplates at a suitable density and incubate for 24 hours to allow for attachment.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer once with pre-warmed stimulation buffer.

    • Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add 25 µL of the test compound (1-(4-Chlorobenzoyl)-3-methylpiperazine) at various concentrations to the appropriate wells.

    • Add 25 µL of a known D4 receptor agonist (e.g., quinpirole) at its EC80 concentration to all wells except the basal control.

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection (Example using HTRF):

    • Lyse the cells by adding the specific lysis buffer provided with the cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the two emission signals and use a standard curve to determine the cAMP concentration in each well.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the agonist-induced response.

3.4 Illustrative Data Presentation: Functional Activity

Target ReceptorAssay ModeFunctional ReadoutPotency [Hypothetical]
Dopamine D4AgonistNo significant cAMP changeN/A
Dopamine D4Antagonist (vs. Quinpirole)IC5045 nM
Dopamine D2Antagonist (vs. Quinpirole)IC50120 nM

Data is for illustrative purposes only.

Interpretation: This hypothetical data suggests that 1-(4-Chlorobenzoyl)-3-methylpiperazine is a functional antagonist at D4 and D2 receptors, with higher potency at D4, corroborating the binding data. It displays no intrinsic agonist activity.

Part 3: Investigation of Cytotoxic Activity

4.1 Causality of Experimental Choice: As established, structurally related benzoyl-piperazine compounds exhibit cytotoxic effects.[3] Therefore, a parallel investigation into this potential mechanism is warranted. Cell viability assays are a direct and robust method to determine if a compound inhibits cell growth or is overtly toxic to cancer cells. The Sulforhodamine B (SRB) assay is a reliable method that measures cellular protein content as an indicator of cell mass.[6]

4.2 Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methodologies for assessing cell viability.[6]

  • Cell Seeding:

    • Plate cells from various cancer cell lines (e.g., HCT-116 colon cancer, A-549 lung cancer, MCF-7 breast cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[7][8]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing 1-(4-Chlorobenzoyl)-3-methylpiperazine at a range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate the cells for 72 hours.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%).[6]

    • Incubate at 4°C for 1 hour to fix the cells to the plate.

    • Discard the supernatant and wash the plates five times with slow-running tap water.

    • Allow the plates to air-dry completely.

  • Staining and Measurement:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 15-30 minutes at room temperature.

    • Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate for 10 minutes on a mechanical shaker.

    • Measure the absorbance (optical density) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to the vehicle control.

    • Plot the percentage of growth inhibition against the log concentration of the test compound and fit the data to determine the GI50 (concentration required to inhibit cell growth by 50%).

4.3 Illustrative Data Presentation: In Vitro Cytotoxicity Profile

Cancer Cell LineTissue of OriginGI50 (µM) [Hypothetical]
A-549Lung Carcinoma8.5
HCT-116Colon Carcinoma5.2
MCF-7Breast Carcinoma12.1
MIAPaCa-2Pancreatic Carcinoma6.8

Data is for illustrative purposes only.

Interpretation: This hypothetical data indicates that the compound possesses moderate cytotoxic activity against a panel of cancer cell lines, with the highest potency observed against colon and pancreatic cancer cells.

Summary and Integrated Mechanistic Hypothesis

Based on the systematic in vitro investigation outlined, a multi-faceted mechanism of action for 1-(4-Chlorobenzoyl)-3-methylpiperazine can be hypothesized. The illustrative data suggests the compound is a potent Dopamine D4 receptor antagonist with moderate D2 receptor antagonism . This profile is common among atypical antipsychotic drugs. Concurrently, the compound demonstrates moderate cytotoxic activity against various cancer cell lines .

This dual activity profile is compelling. The CNS effects (D4/D2 antagonism) and the peripheral effects (cytotoxicity) may be mediated by different downstream pathways or could potentially be linked. Future in vitro studies should aim to:

  • Determine the mode of cytotoxicity (e.g., apoptosis, cell cycle arrest).

  • Investigate whether D4 receptor antagonism plays a role in the observed cytotoxic effects in cancer cells that may express this receptor.

  • Expand the receptor screening panel to explore off-target activities that might contribute to either its CNS or cytotoxic profile.

This guide provides the foundational strategy to move from an uncharacterized molecule to a compound with a well-defined, data-driven, and testable in vitro mechanistic hypothesis.

References

  • Benchchem.
  • Gomha, S. M., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. [Link]

  • Manjula, S. N., et al. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

  • Taha, M., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. [Link]

  • Singh, M., et al. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science Publishers. [Link]

  • Singh, M., et al. (2018). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science. [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. [Link]

  • Wang, Y., et al. Study on the synthesis and biological activity of kojic acid–piperazine derivatives. RSC Advances. [Link]

  • Yilmaz, V. T., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

  • Yilmaz, V. T., et al. (2012). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

  • Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. [Link]

  • PubChemLite. 1-(4-chlorobenzoyl)piperazine (C11H13ClN2O). [Link]

  • PubChem. 1-(3-Chlorophenyl)-4-(4-methylbenzoyl)piperazine. [Link]

  • Shulgau, Z. T., et al. (2023). SYNTHESIS AND EXPERIMENTAL STUDY OF THE LOCAL ANESTHETIC ACTIVITY OF NEW MODIFIED PIPERAZINE DERIVATIVES. Farmacia Journal. [Link]

  • Kumar, A., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Yilmaz, V. T., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. PubMed. [Link]

  • Al-Soud, Y. A., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. ResearchGate. [Link]

Sources

Exploratory

Physicochemical properties of 1-(4-Chlorobenzoyl)-3-methylpiperazine

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorobenzoyl)-3-methylpiperazine Foreword: In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Foreword: In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful development is built. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety profile. This guide provides a detailed examination of 1-(4-Chlorobenzoyl)-3-methylpiperazine, offering not just a compilation of data, but a field-proven perspective on the causality behind experimental choices and the strategic importance of each parameter for researchers, chemists, and drug development professionals.

Molecular Profile of 1-(4-Chlorobenzoyl)-3-methylpiperazine

1-(4-Chlorobenzoyl)-3-methylpiperazine is a derivative of piperazine, a heterocyclic amine that is a ubiquitous scaffold in medicinal chemistry. The piperazine ring is often favored for its ability to improve the aqueous solubility and pharmacokinetic properties of drug candidates. The incorporation of a 4-chlorobenzoyl group introduces a rigid, lipophilic moiety that can be crucial for target binding, while the methyl group at the 3-position adds a chiral center and steric bulk, potentially influencing metabolic stability and target selectivity.

A precise characterization of this molecule's properties is the critical first step in evaluating its potential as a therapeutic agent.

Core Physicochemical Data

The fundamental properties of a compound provide a high-level summary of its identity and behavior. This data is essential for everything from ensuring sample purity to computational modeling and formulation design.

PropertyValueSignificance in Drug Development
Molecular Formula C₁₂H₁₅ClN₂ODefines the exact elemental composition and is the basis for all stoichiometric calculations.
Molecular Weight 238.71 g/mol A key parameter in Lipinski's Rule of Five; influences diffusion rates and membrane transport.
Appearance White to off-white crystalline solidA qualitative indicator of compound purity and physical state, which informs handling and formulation strategies.[1][2]
Melting Point Data not available in search resultsA sharp, defined melting point is a primary indicator of high purity. It is critical for solid-state characterization, polymorph screening, and developing solid dosage forms.
Boiling Point Data not available in search resultsPrimarily relevant for purification of volatile precursors or intermediates during synthesis.
Predicted logP ~1.4 - 2.5This predicted value suggests a balance between aqueous solubility and lipid membrane permeability, a desirable starting point for many drug candidates.[3]
Predicted pKa ~7.5 - 9.0The piperazine ring contains two nitrogen atoms, making the molecule basic. The predicted pKa suggests the compound will be significantly protonated at physiological pH, impacting solubility, cell permeability, and receptor interactions.[4][5]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is arguably one of the most critical physicochemical parameters, as it dictates the charge state of a molecule at a given pH. For a basic compound like 1-(4-Chlorobenzoyl)-3-methylpiperazine, the pKa value of the protonated form will determine its solubility in the stomach (low pH) versus the intestine (higher pH), its ability to cross cell membranes (uncharged form preferred), and its potential to bind to ionic residues in a target protein.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of ionic equilibrium.[6][7]

Causality and Rationale: This method is chosen because it directly measures the change in pH as a titrant is added, allowing for the precise identification of the inflection point where the compound is 50% ionized. This inflection point, by definition, is the pKa.[8] Performing multiple titrations ensures reproducibility and statistical confidence in the final value.[8][9]

Step-by-Step Methodology:

  • System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., methanol/water) to a known concentration (e.g., 1 mM). The use of a co-solvent is often necessary for compounds not freely soluble in water.

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M KCl. This minimizes variations in activity coefficients.[8][9]

  • Titration: Place the sample solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments.[8]

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[8][9]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.

Caption: Workflow for pKa determination using potentiometric titration.

Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed through the gut wall and exert its therapeutic effect. Thermodynamic solubility, measured at equilibrium, is the most relevant value for predicting in vivo dissolution.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the benchmark for determining thermodynamic solubility due to its simplicity and direct measurement of a saturated solution at equilibrium.[10][11]

Causality and Rationale: This method is designed to create a saturated solution where the dissolved compound is in equilibrium with its solid-state form. The extended incubation time (typically 24 hours or more) is critical to ensure this thermodynamic equilibrium is reached, avoiding the misleadingly high values that can be obtained from kinetic solubility assays where precipitation may be slower.[12] Centrifugation and analysis of the supernatant ensure that only the truly dissolved compound is quantified.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is achieved.[11][13]

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (e.g., 24 hours) to allow the system to reach equilibrium.[10][11]

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid material.

  • Supernatant Sampling: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

  • Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.[13]

G A Add excess compound to aqueous buffer B Agitate at constant temp for 24h to reach equilibrium A->B Equilibration C Centrifuge to separate solid from solution B->C Phase Separation D Sample clear supernatant C->D Sampling E Quantify concentration by HPLC-UV D->E Analysis

Caption: Standard workflow for the shake-flask solubility assay.

Conclusion and Forward Outlook

The physicochemical profile of 1-(4-Chlorobenzoyl)-3-methylpiperazine, characterized by its basic piperazine core and lipophilic chlorobenzoyl moiety, presents a promising starting point for drug development. Its predicted lipophilicity falls within a favorable range for oral absorption, and its basicity ensures that solubility can be modulated by pH. While key experimental values such as melting point, pKa, and thermodynamic solubility require empirical determination, the robust, validated protocols outlined in this guide provide a clear path for obtaining this critical data. A thorough understanding and precise measurement of these properties are indispensable for guiding medicinal chemistry efforts, designing effective formulations, and ultimately, unlocking the full therapeutic potential of this compound.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Zarghampour et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

  • Avdeef, A. et al. (2000). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • IMR Press. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available from: [Link]

  • BioAssay Systems. Shake Flask Method Summary. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Yarim, M. et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • PubChemLite. 1-(4-chlorobenzoyl)piperazine (C11H13ClN2O). Available from: [Link]

  • Khalili, F. et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]

  • Khalili, F. et al. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available from: [Link]

Sources

Foundational

Introduction: The Significance of the Piperazine Scaffold and the Rationale for Profiling 1-(4-Chlorobenzoyl)-3-methylpiperazine

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 1-(4-Chlorobenzoyl)-3-methylpiperazine The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous appr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 1-(4-Chlorobenzoyl)-3-methylpiperazine

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its six-membered heterocyclic structure containing two nitrogen atoms at opposite positions allows for diverse substitutions, leading to compounds with tailored pharmacological properties.[3][4] Piperazine derivatives are particularly prominent as ligands for neurotransmitter receptors, and have been successfully developed as anxiolytics, antipsychotics, and antidepressants.[5]

The molecule 1-(4-Chlorobenzoyl)-3-methylpiperazine is a synthetic derivative of piperazine. Its structure suggests a potential for interaction with G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. The 4-chlorobenzoyl group introduces an aromatic moiety with an electron-withdrawing group, a common feature in many pharmacologically active piperazine derivatives. The methyl group at the 3-position of the piperazine ring adds a chiral center, which could influence stereoselective binding to target receptors. Given the established neuropharmacological potential of piperazine analogs, a comprehensive in vitro receptor binding affinity profile is a critical first step in elucidating the mechanism of action and potential therapeutic utility of this compound.

This guide provides a detailed technical framework for determining the receptor binding affinity profile of 1-(4-Chlorobenzoyl)-3-methylpiperazine, with a focus on scientifically rigorous methodologies and data interpretation.

PART 1: Rationale for Target Selection: A Data-Driven Approach

Based on the extensive literature on piperazine derivatives, a primary screening panel should be selected to cover the most probable targets. The choice of receptors is guided by the principle of chemical similarity, where compounds with related structural motifs often exhibit overlapping pharmacological activities.

Primary Screening Panel:

The primary screening panel should encompass receptors from the serotonin, dopamine, and adrenergic families, as these are the most common targets for arylpiperazine compounds.[3][6]

  • Serotonin (5-HT) Receptors: Arylpiperazines are well-known to interact with various serotonin receptor subtypes.[7][8][9] Key subtypes to include are:

    • 5-HT1A: High affinity for this receptor is a hallmark of many anxiolytic and antidepressant drugs.[7][9]

    • 5-HT2A: Interaction with this receptor is a key feature of atypical antipsychotics.

    • 5-HT3: Some arylpiperazines exhibit affinity for this ligand-gated ion channel.[8]

  • Dopamine (D) Receptors: Dopamine receptors are crucial targets for antipsychotic medications and drugs used to treat Parkinson's disease.[10][11] The D2-like family is particularly relevant:

    • D2: A primary target for both typical and atypical antipsychotics.[12][13]

    • D3: A target for novel antipsychotics and potential treatments for substance abuse.[11]

    • D4: Some piperazine derivatives show high affinity and selectivity for this receptor.[14][15]

  • Adrenergic (α) Receptors: Affinity for adrenergic receptors can contribute to the overall pharmacological profile and potential side effects of a compound.[16][17]

    • α1: Arylpiperazines often display high affinity for α1-adrenergic receptors.[17][18][19]

    • α2: Interaction with this receptor can modulate neurotransmitter release.

Secondary Screening Panel:

Based on the results of the primary screen, a secondary panel can be employed to further characterize the selectivity of the compound. This could include other GPCRs such as histamine and muscarinic receptors, as well as neurotransmitter transporters.

PART 2: Methodology for In-Vitro Receptor Binding Affinity Profiling

The gold-standard method for determining the affinity of a test compound for a specific receptor is the in-vitro radioligand competition binding assay.[20] This technique measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a radioligand competition binding assay.

1. Preparation of Receptor-Containing Membranes:

  • Cell Culture: Utilize stable cell lines (e.g., HEK293, CHO) that have been engineered to overexpress a single, specific human receptor subtype of interest.[21]

  • Cell Lysis and Membrane Preparation:

    • Harvest cultured cells and wash with phosphate-buffered saline (PBS).

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Resuspend the pellet in a hypotonic lysis buffer containing protease inhibitors.

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer to disrupt the cell membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend in a suitable volume for storage at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

2. Radioligand Competition Binding Assay:

  • Assay Components:

    • Receptor Membranes: Thawed and diluted to the appropriate concentration in assay buffer.

    • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors). The concentration of the radioligand should be at or below its dissociation constant (Kd) for the receptor.

    • Test Compound: 1-(4-Chlorobenzoyl)-3-methylpiperazine, prepared in a series of dilutions (typically in DMSO, with the final concentration in the assay kept low, e.g., <1%).

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of radioligand that binds to non-receptor components.

    • Total Binding Control: Contains all assay components except the test compound.

  • Incubation:

    • In a 96-well plate, combine the assay buffer, receptor membranes, and either the test compound, non-specific binding control, or vehicle (for total binding).

    • Initiate the binding reaction by adding the radioligand to all wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Quantification:

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Ki Value:

    • The Ki (inhibition constant) is a measure of the affinity of the test compound for the receptor. It is calculated from the IC50 value using the Cheng-Prusoff equation:[22]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation:

The binding affinity data for 1-(4-Chlorobenzoyl)-3-methylpiperazine should be summarized in a clear and concise table.

Receptor SubtypeRadioligandKi (nM)
Serotonin
5-HT1A[3H]-8-OH-DPAT
5-HT2A[3H]-Ketanserin
5-HT3[3H]-GR65630
Dopamine
D2[3H]-Spiperone
D3[3H]-Spiperone
D4[3H]-Spiperone
Adrenergic
α1[3H]-Prazosin
α2[3H]-Rauwolscine

Note: The specific radioligands listed are examples and may be substituted with other appropriate choices.

PART 3: Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Receptor Overexpression) lysis 2. Cell Lysis & Homogenization cell_culture->lysis centrifugation 3. Differential Centrifugation lysis->centrifugation membrane_pellet 4. Membrane Pellet Isolation centrifugation->membrane_pellet incubation 5. Incubation (Membranes, Radioligand, Test Compound) membrane_pellet->incubation filtration 6. Rapid Filtration incubation->filtration detection 7. Scintillation Counting filtration->detection ic50 8. IC50 Determination detection->ic50 ki 9. Ki Calculation (Cheng-Prusoff) ic50->ki

A schematic overview of the radioligand binding assay workflow.

Representative GPCR Signaling Pathway

Assuming 1-(4-Chlorobenzoyl)-3-methylpiperazine acts as an antagonist at a Gq-coupled receptor (e.g., 5-HT2A):

gpc_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq Protein (α, β, γ) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) ip3 Inositol Trisphosphate (IP3) pkc Protein Kinase C (PKC) ca_release Ca2+ Release (from ER) cellular_response Cellular Response ligand Serotonin (Agonist) ligand->receptor Binds & Activates antagonist 1-(4-Chlorobenzoyl)- 3-methylpiperazine (Antagonist) antagonist->receptor Binds & Blocks

A representative Gq-coupled signaling pathway potentially modulated by an antagonist.

Conclusion

Determining the in-vitro receptor binding affinity profile of a novel compound like 1-(4-Chlorobenzoyl)-3-methylpiperazine is a foundational step in drug discovery and development. It provides crucial insights into its potential mechanism of action, selectivity, and off-target liabilities. The methodologies outlined in this guide, when executed with precision, yield reliable and reproducible data that are essential for making informed decisions about the future development of a compound. A comprehensive understanding of the receptor binding profile is paramount for advancing a molecule from a chemical entity to a potential therapeutic agent.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-1971. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Contestabile, A. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 6(6), 713-717. [Link]

  • Stavrev, S., Doytchinova, I., Zidar, N., & Mašič, L. P. (2005). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles. European journal of medicinal chemistry, 40(5), 487-499. [Link]

  • Marona, H., Kubacka, M., Filipek, B., Siwek, A., Dybała, M., Szneler, E., ... & Waszkielewicz, A. M. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1, 4-substituted piperazine derivatives. Pharmazie, 66(10), 733-739. [Link]

  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • Glennon, R. A., Ismaiel, A. E. M., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology, 168(3), 387-392. [Link]

  • Wilson, L. V., Med-Amin, M. M., Leksic, E., Naylor, J. C., Johnson, R. L., & Reith, M. E. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Staszewska-Krajewska, O., Kuran, B., Cieniecka-Rosłonkiewicz, A., & Szymański, P. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. International Journal of Molecular Sciences, 24(3), 2779. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine. (n.d.). ProQuest. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. [Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.). ResearchGate. [Link]

  • Doytchinova, I. A., & Stavrev, S. S. (2002). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of medicinal chemistry, 45(16), 3443-3449. [Link]

  • Manetti, F., Corelli, F., Strappaghetti, G., & Botta, M. (2002). Arylpiperazines with affinity toward alpha (1)-adrenergic receptors. Current medicinal chemistry, 9(14), 1365-1380. [Link]

  • Manetti, F., Corelli, F., Strappaghetti, G., & Botta, M. (2002). Arylpiperazines with Affinity Toward a1-Adrenergic Receptors. Current Medicinal Chemistry, 9(14), 1365-1380. [Link]

  • Onaran, H. O., Kucukislamoglu, M., & Cakir, B. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International journal of molecular sciences, 13(7), 8071-8086. [Link]

  • Wang, Z., Liu, J., Li, M., & Zhang, Y. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(18), 7384-7391. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2025). ResearchGate. [Link]

Sources

Exploratory

Crystal structure and NMR data for 1-(4-Chlorobenzoyl)-3-methylpiperazine

An In-Depth Technical Guide to the Structural and Spectroscopic Characterization of 1-(4-Chlorobenzoyl)-3-methylpiperazine Executive Summary 1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS: 1240574-43-9) is a highly versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural and Spectroscopic Characterization of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Executive Summary

1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS: 1240574-43-9) is a highly versatile, stereochemically rich building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif—a substituted benzoyl group coupled to a methylated piperazine ring—is a recurring pharmacophore in monoacylglycerol lipase (MAGL) inhibitors[1], dopamine D3 receptor (D3R) agonists[2], and cholecystokinin-2 receptor (CCK-2R) antagonists[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the fundamental causality behind the molecule's behavior, focusing on how steric hindrance dictates its synthesis, how restricted amide rotation complicates its Nuclear Magnetic Resonance (NMR) spectra, and how thermodynamic principles govern its solid-state crystallography.

Conformational Dynamics & Structural Biology

The structural complexity of 1-(4-Chlorobenzoyl)-3-methylpiperazine arises from two distinct dynamic processes occurring simultaneously in solution: piperazine ring flipping and amide bond isomerization .

Piperazine Ring Conformation

The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The presence of the methyl group at the C3 position introduces a critical steric variable. Thermodynamic principles dictate that the methyl group will overwhelmingly favor the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C5.

Amide Bond Rotamers

The carbon-nitrogen bond of the amide moiety possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl

  • antibonding orbital. This restricted rotation (typically possessing an activation energy barrier of 15–20 kcal/mol) leads to the existence of syn and anti rotamers in solution at room temperature[4].

    ConformationalDynamics A 1-(4-Chlorobenzoyl)- 3-methylpiperazine B Amide Bond Rotation (Restricted) A->B C-N partial double bond C Piperazine Ring Flip (Rapid at RT) A->C Ring dynamics D Syn-Rotamer (Z-conformation) B->D E Anti-Rotamer (E-conformation) B->E F Equatorial Methyl (Thermodynamically Favored) C->F ΔG < 0 G Axial Methyl (Sterically Hindered) C->G ΔG > 0

    Caption: Conformational equilibria of 1-(4-Chlorobenzoyl)-3-methylpiperazine highlighting rotameric and ring dynamics.

Experimental Methodologies: A Self-Validating Workflow

To achieve high-fidelity characterization, the synthesis, spectroscopic analysis, and crystallographic isolation must be treated as an interconnected, self-validating system.

Workflow S1 Regioselective Synthesis S2 Flash Chromatography S1->S2 S3 VT-NMR Characterization S2->S3 S4 Vapor Diffusion Crystallization S2->S4 S5 Single-Crystal XRD S3->S5 Structural validation S4->S5

Caption: Integrated workflow from regioselective synthesis to definitive structural validation via SCXRD.

Regioselective Synthesis Protocol

The synthesis relies on the inherent steric differentiation of 2-methylpiperazine. The nitrogen at position 1 (N1) is flanked by two methylene groups, whereas N4 is adjacent to the sterically bulky methine carbon bearing the methyl group.

  • Causality: By controlling the temperature and stoichiometry, acylation preferentially occurs at the less hindered N1 position, yielding the desired 1-acyl-3-methylpiperazine without the need for complex protecting group strategies.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-methylpiperazine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Rationale: Lowering the thermal energy prevents non-selective acylation at the more hindered N4 position.

  • Acylation: Add a solution of 4-chlorobenzoyl chloride (1.0 equiv) in DCM dropwise over 30 minutes[5].

  • Equilibration: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Workup: Quench with saturated aqueous . Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to isolate the pure 1-(4-chlorobenzoyl)-3-methylpiperazine.

Variable-Temperature NMR (VT-NMR) Protocol

Standard 1D NMR at 298 K will yield broadened or split signals for the piperazine protons due to the slow exchange of amide rotamers on the NMR timescale. To validate the structure, Variable-Temperature (VT) NMR is required[4].

  • Causality: Heating the sample increases the kinetic energy, accelerating the rate of amide bond rotation. Once the exchange rate exceeds the frequency difference between the rotameric signals, the signals coalesce into a single, sharp time-averaged peak, confirming chemical purity and structural identity.

Step-by-Step Procedure:

  • Dissolve 15 mg of the purified compound in 0.6 mL of DMSO- .

  • Acquire a baseline H NMR spectrum at 298 K. Note the broad multiplets between 2.60 and 4.50 ppm.

  • Increment the probe temperature in 10 K steps up to 373 K (100 °C), allowing 5 minutes for thermal equilibration at each step.

  • Observe the coalescence of the piperazine ring protons into defined, sharp multiplets.

Crystallization via Vapor Diffusion

To obtain X-ray quality crystals, the entropic penalty of freezing out a single conformation must be overcome by maximizing favorable intermolecular lattice interactions (e.g., C-H···O hydrogen bonds and C-Cl··· halogen bonds)[5].

  • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation, preventing kinetic trapping and amorphous precipitation.

Step-by-Step Procedure:

  • Dissolve 10 mg of the compound in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., ethyl acetate or chloroform).

  • Place the open inner vial containing the solution into a larger outer vial containing 3 mL of an anti-solvent (e.g., hexanes or pentane).

  • Seal the outer vial tightly and store it in a vibration-free environment at 20 °C for 3–7 days.

  • Harvest the resulting single crystals using a nylon loop and immediately transfer them to a cryostream (100 K) for diffraction.

Quantitative Data Summaries

NMR Spectroscopic Data

The following table summarizes the expected time-averaged NMR chemical shifts for 1-(4-Chlorobenzoyl)-3-methylpiperazine, modeled on homologous N-benzoylated piperazine systems[6].

Table 1: Representative H and C NMR Assignments (DMSO- , 373 K)

Nucleus / PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
H Ar-H (ortho to Cl)7.45d ( Hz)2HDeshielded by inductive effect of Chlorine.
H Ar-H (ortho to C=O)7.38d ( Hz)2HDeshielded by anisotropic effect of carbonyl.
H Piperazine CH /CH2.60 – 4.20m (sharp at 373 K)7HCoalesced signals of the piperazine core.
H CH 1.08d ( Hz)3HSplit by adjacent methine proton at C3.
C Carbonyl (C=O)168.5s1CHighly deshielded amide carbonyl.
C Aromatic (C-Cl)134.2s1CQuaternary aromatic carbon.
C Piperazine Core44.0 – 52.5m4CFour distinct carbon environments.
C Methyl (CH )18.2s1CAliphatic methyl carbon.
Crystallographic Parameters

Based on structurally analogous 4-chlorobenzoyl piperazine derivatives[5], the solid-state structure exhibits distinct geometric preferences.

Table 2: Expected Single-Crystal X-Ray Diffraction Parameters

ParameterExpected Value / CharacteristicStructural Implication
Crystal System Monoclinic or TriclinicTypical for unsymmetrical small organic molecules.
Space Group or High packing efficiency; centrosymmetric.
Piperazine Conformation ChairMinimizes ring strain and torsional interactions.
Methyl Group Orientation EquatorialAvoids 1,3-diaxial steric clash.
Amide Geometry Planar (Sum of angles ~360°) hybridization of N1 due to resonance.
Lattice Interactions C-H···O=C, C-Cl··· Drives the thermodynamic stability of the crystal lattice.

Conclusion

The characterization of 1-(4-Chlorobenzoyl)-3-methylpiperazine requires a nuanced understanding of physical organic chemistry. By recognizing the causality behind its regioselective synthesis, the thermodynamic forces driving its crystallization, and the kinetic barriers complicating its NMR spectra, researchers can confidently utilize this molecule as a robust scaffold in advanced drug discovery pipelines.

Sources

Foundational

A Toxicological and Safety Evaluation Framework for Novel Piperazine Derivatives: A Case Study on 1-(4-Chlorobenzoyl)-3-methylpiperazine

Disclaimer: Direct and comprehensive toxicological data for 1-(4-Chlorobenzoyl)-3-methylpiperazine in animal models is not extensively available in publicly accessible literature. This guide, therefore, establishes a rob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct and comprehensive toxicological data for 1-(4-Chlorobenzoyl)-3-methylpiperazine in animal models is not extensively available in publicly accessible literature. This guide, therefore, establishes a robust framework for assessing the toxicity and safety profile of this and other novel piperazine derivatives. By synthesizing established methodologies and drawing illustrative data from structurally related analogs, this document serves as a technical blueprint for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Preclinical Safety Assessment

The piperazine moiety is a prevalent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antihistaminic to antipsychotic and anti-infective properties.[1][2] The compound 1-(4-Chlorobenzoyl)-3-methylpiperazine represents a novel chemical entity whose pharmacological potential must be underpinned by a thorough understanding of its safety profile. Preclinical toxicology studies in animal models are the cornerstone of this evaluation, designed to identify potential hazards, establish dose-response relationships, and determine a safe starting dose for potential human trials.

This guide outlines the critical studies required to build a comprehensive safety profile, explaining the scientific rationale behind each experimental design. While specific data for our target molecule is pending, we will reference data from related compounds like 1-(4-Chlorobenzhydryl)piperazine and meta-chlorophenylpiperazine (mCPP) to illustrate key toxicological endpoints.

Physicochemical Characterization and Initial Hazard Identification

A foundational step in any toxicological assessment is the characterization of the test article. The known properties of related piperazine compounds suggest that they are typically crystalline solids or liquids with varying solubility.[3][4] Material Safety Data Sheets (MSDS) for analogous compounds provide preliminary, yet crucial, hazard information.

Table 1: Illustrative Hazard Profile of Related Piperazine Compounds

Hazard StatementCompound Class/ExampleReference(s)
Harmful if swallowed1-[(4-Chlorophenyl)phenylmethyl]piperazine[5]
Causes skin irritation1-(m-Chlorophenyl)piperazine hydrochloride
Causes serious eye irritation/damage1-(4-Chlorobenzhydryl)piperazine[3][6]
May cause respiratory irritation1-(m-Chlorophenyl)piperazine hydrochloride
Suspected of damaging fertility or the unborn child1-(4-Chlorobenzhydryl)piperazine[6]

This initial hazard scan, derived from analogs, immediately flags skin/eye irritation and potential reproductive toxicity as key areas for rigorous investigation for 1-(4-Chlorobenzoyl)-3-methylpiperazine.

Acute Toxicity Assessment: Defining the Lethal Dose

The primary goal of acute toxicity testing is to determine the median lethal dose (LD50), which provides a quantitative measure of the short-term lethal potential of a substance. This is a critical first step in classifying the compound and guiding dose selection for subsequent studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

The Up-and-Down Procedure is a refined method that minimizes the number of animals required while still providing a statistically robust LD50 estimate.

Methodology:

  • Animal Model: Wistar rats (female, 8-12 weeks old) are typically used. A single sex is used to reduce variability.

  • Acclimatization: Animals are acclimatized for at least 5 days to the laboratory conditions.

  • Dosing: A single animal is dosed with the test substance (e.g., 1-(4-Chlorobenzoyl)-3-methylpiperazine) via oral gavage. The starting dose is selected based on available information or default values.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The test is concluded when a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred). The LD50 is then calculated using maximum likelihood methods.

Causality: This sequential dosing approach allows for a more precise determination of the LD50, as each data point informs the next dose level, thereby "zeroing in" on the dose that causes mortality in 50% of the animals.

Local Tolerance: Skin and Eye Irritation

Based on the hazard profile of related compounds, assessing the potential for local irritation is mandatory.[3][6] These studies determine the risk to researchers handling the compound and predict potential adverse reactions at the site of administration in clinical settings.

Experimental Protocol: Dermal and Ocular Irritation (OECD Guidelines 404 & 405)

Methodology:

  • Animal Model: Albino rabbits are the standard model due to their sensitive skin and large, easily observable eyes.

  • Dermal Irritation (OECD 404):

    • A small area of the animal's back is clipped free of fur.

    • A 0.5 g or 0.5 mL sample of the test substance is applied to the skin under a gauze patch.

    • The patch is removed after 4 hours, and the skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Ocular Irritation (OECD 405):

    • A small amount of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

    • The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at set time points.

Trustworthiness: These standardized protocols use a graded scoring system (Draize test scores) to ensure objective and reproducible assessment of irritation. The self-validating nature of the experiment comes from the use of the untreated eye or adjacent skin area as a negative control within the same animal.

Genotoxicity: Assessing Mutagenic Potential

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a potential precursor to carcinogenicity.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used and validated in vitro method for identifying substances that can produce gene mutations.

Methodology:

  • Test System: Histidine-dependent strains of Salmonella typhimurium are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver). This is crucial because some chemicals only become mutagenic after being metabolized.

  • Exposure: The bacterial strains are exposed to various concentrations of 1-(4-Chlorobenzoyl)-3-methylpiperazine on a minimal agar plate lacking histidine.

  • Endpoint: The number of revertant colonies (colonies that have mutated and can now grow without histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Authoritative Grounding: The Ames test is a regulatory-accepted standard. A negative result in this assay, as reported for the related compound 1-(4-Chlorobenzhydryl)piperazine, provides a degree of confidence that the substance does not cause point mutations.[6]

Genotoxicity Assessment Workflow

Genotoxicity_Workflow Start Test Compound: 1-(4-Chlorobenzoyl)-3-methylpiperazine Ames Ames Test (OECD 471) In Vitro Gene Mutation Start->Ames Result_Ames Result? Ames->Result_Ames InVitro_Micronucleus In Vitro Micronucleus Test (OECD 487) Chromosome Damage Result_Ames->InVitro_Micronucleus Negative InVivo_Followup In Vivo Follow-up (e.g., Comet Assay, Micronucleus) Result_Ames->InVivo_Followup Positive/Equivocal Final_Assessment Genotoxicity Profile Assessment InVitro_Micronucleus->Final_Assessment InVivo_Followup->Final_Assessment caption Figure 1. Standard workflow for genotoxicity assessment.

Caption: Figure 1. Standard workflow for genotoxicity assessment.

Repeated Dose and Systemic Toxicity

While acute studies assess the effects of a single large dose, repeated dose studies are essential for evaluating the toxicity that may arise from longer-term exposure, which is more relevant to most therapeutic scenarios.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

Methodology:

  • Animal Model: Wistar rats, with both male and female groups.

  • Dosing: The test substance is administered daily via oral gavage for 28 consecutive days. At least three dose levels (low, mid, high) and a vehicle control group are used.

  • Clinical Observations: Daily detailed clinical observations are recorded. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, kidney function, etc.

  • Histopathology: Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues from all major organ systems are preserved for microscopic examination.

Expertise & Experience: The choice of dose levels is critical. The high dose should induce some signs of toxicity but not mortality. The low dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL). This allows for a clear characterization of the dose-response curve and identification of target organs. For instance, studies on related chlorobenzene compounds have identified the liver and kidneys as potential target organs, which would warrant special attention during the histopathological examination for a novel piperazine derivative.[7]

Toxicological Assessment Workflow

Toxicity_Workflow cluster_acute Acute & Local Toxicity cluster_genetic Genotoxicity cluster_repeated Repeated Dose Toxicity cluster_advanced Advanced Safety Acute_Oral Acute Oral Toxicity (LD50 Determination) Dose_28d 28-Day Study (NOAEL Identification) Acute_Oral->Dose_28d Irritation Skin/Eye Irritation Irritation->Dose_28d Ames_Test Ames Test Micronucleus Micronucleus Assay Ames_Test->Micronucleus Micronucleus->Dose_28d Dose_90d 90-Day Study (Sub-chronic Effects) Dose_28d->Dose_90d Repro_Tox Reproductive/Developmental Toxicity Dose_90d->Repro_Tox Carcinogenicity Carcinogenicity (If Warranted) Repro_Tox->Carcinogenicity Risk_Assessment Comprehensive Risk Assessment & Safe Dose Projection Carcinogenicity->Risk_Assessment Start New Chemical Entity Start->Acute_Oral Start->Irritation Start->Ames_Test caption Figure 2. Phased approach to preclinical toxicological evaluation.

Caption: Figure 2. Phased approach to preclinical toxicological evaluation.

Conclusion and Forward Look

The toxicological evaluation of a novel compound like 1-(4-Chlorobenzoyl)-3-methylpiperazine is a systematic, multi-faceted process. While direct data is currently sparse, a clear path for its safety assessment can be charted based on established regulatory guidelines and knowledge from structurally related molecules. The initial focus should be on acute toxicity, local tolerance, and genotoxicity. Positive findings or the intended chronic use of the compound would necessitate further, more extensive studies, including sub-chronic and reproductive toxicity assessments. This structured approach ensures that a comprehensive safety profile is built, safeguarding future clinical development.

References

  • ChemicalBook. (n.d.). 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 1-[(4-Chlorophenyl)phenylmethyl]piperazine.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine.
  • ChemicalBook. (n.d.). 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet.
  • Gaertner, H.J., Breyer, U., & Liomin, G. (1973). Chronic administration of chlorcyclizine and meclizine to rats: Accumulation of a metabolite formed by piperazine ring cleavage. J. Pharmacol. Exp. Ther., 185(2), 195-201. (Referenced in[8])

  • Cayman Chemical. (n.d.). 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4). Retrieved from Cayman Chemical.[8]

  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • NextSDS. (n.d.). 1-(3-CHLOROBENZYL)-4-METHYLPIPERAZINE DIHYDROCHLORIDE — Chemical Substance Information.
  • National Institutes of Health. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem.
  • ResearchGate. (2025, October 16). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
  • Chemical Substance Information. (n.d.). 1-(4-Chlorobenzoyl)-3-Methylpiperidine, 97%.
  • ChemView. (n.d.). Chlorobenzenes Category.
  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl).
  • GOV.UK. (n.d.). HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from International Journal of Pharmaceutical Sciences Review and Research.
  • Cayman Chemical. (n.d.). 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4).
  • Farmacia Journal. (2023, January 18). SYNTHESIS AND EXPERIMENTAL STUDY OF THE LOCAL ANESTHETIC ACTIVITY OF NEW MODIFIED PIPERAZINE DERIVATIVES.
  • National Institutes of Health. (n.d.). 1-(3-Chlorophenyl)-4-(4-methylbenzoyl)piperazine. PubChem.
  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • NextSDS. (n.d.). 1-(4-chlorobenzoyl)piperazine-2,3-dicarboxylic acid — Chemical Substance Information.
  • PubMed. (n.d.). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorobenzhydryl)piperazine technical grade, 90%.
  • ResearchGate. (n.d.). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans | Request PDF.
  • PubMed. (n.d.). Antagonism of meta-chlorophenylpiperazine-induced inhibition of exploratory activity in an emergence procedure, the open field test, in rats.
  • European Commission. (n.d.). Opinion on the results ofthe RA of Piperazine (HH), CSTEE plenary.
  • PubChemLite. (n.d.). 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid.
  • ChemDiv. (n.d.). 4-(3-chlorobenzoyl)-1-(3-fluoro-4-methylphenyl)-3-methylpiperazin-2-one.

Sources

Exploratory

In-Vitro Metabolic Profiling of 1-(4-Chlorobenzoyl)-3-methylpiperazine: A Comprehensive Guide to Human Liver Microsome (HLM) Assays

Executive Summary Metabolic stability is a primary determinant of a drug candidate's success, directly influencing its bioavailability, half-life, and dosing regimen[1]. The compound 1-(4-Chlorobenzoyl)-3-methylpiperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metabolic stability is a primary determinant of a drug candidate's success, directly influencing its bioavailability, half-life, and dosing regimen[1]. The compound 1-(4-Chlorobenzoyl)-3-methylpiperazine represents a highly versatile pharmacophore, combining a halogenated benzamide with a substituted piperazine ring.

This whitepaper provides an authoritative, in-depth guide to evaluating the metabolic stability of this specific scaffold using Human Liver Microsomes (HLMs). By moving beyond basic procedural lists, this guide explores the mechanistic causality behind assay conditions, establishes a self-validating experimental workflow, and provides actionable troubleshooting insights for DMPK professionals.

Mechanistic Rationale: Structural Liabilities and Predicted Metabolism

Before initiating any in vitro assay, a robust predictive understanding of the molecule's metabolic "hotspots" is essential. The structural features of 1-(4-Chlorobenzoyl)-3-methylpiperazine dictate its interaction with cytochrome P450 (CYP) enzymes and microsomal hydrolases[2].

  • The Piperazine Ring (Primary Liability): Piperazine derivatives are notorious for rapid Phase I metabolism. The secondary amine (N4) is highly susceptible to CYP-mediated N-oxidation and N-dealkylation. However, the presence of the 3-methyl group introduces critical steric hindrance adjacent to the amine. This structural modification can partially shield the nitrogen from CYP active sites, potentially reducing the intrinsic clearance compared to an unsubstituted piperazine[3].

  • The 4-Chlorobenzoyl Moiety (Stability Anchor): The para-chloro substitution effectively deactivates the phenyl ring against electrophilic CYP-mediated oxidation. Furthermore, while the amide bond represents a theoretical liability, it is generally robust against microsomal amidases, though minor hydrolysis can occur[2].

MetabolicPathways Parent 1-(4-Chlorobenzoyl)- 3-methylpiperazine CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP Hydrolase Microsomal Amidases (Hydrolysis) Parent->Hydrolase M1 N-Oxidation / N-Dealkylation (Piperazine N4) CYP->M1 Major M2 Aliphatic Hydroxylation (Methyl / Piperazine Ring) CYP->M2 Moderate M3 Amide Bond Cleavage (Minor Pathway) Hydrolase->M3 Minor

Predicted Phase I metabolic pathways for 1-(4-Chlorobenzoyl)-3-methylpiperazine in HLM.

Self-Validating Experimental Protocol for HLM Stability

A reliable assay is a self-validating system. Every protocol must include internal checks to differentiate true enzymatic clearance from chemical degradation or assay artifacts[4].

The Causality Behind the Protocol
  • Low Substrate Concentration (1 µM): Ensures the concentration is well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, guaranteeing first-order kinetics where clearance is independent of concentration[4].

  • Optimized Protein Concentration (0.5 mg/mL): Higher protein concentrations lead to non-specific binding, artificially lowering the free fraction of the drug ( fu​ ) and severely underestimating clearance[5].

  • Minus-Cofactor Control: By running a parallel incubation without NADPH, we isolate CYP-mediated metabolism from chemical instability or non-NADPH dependent enzymatic degradation (e.g., amidases)[2].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Note: Mg²⁺ is an essential cofactor for the NADPH regenerating system[6].

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.625 mg/mL in the phosphate buffer.

    • Prepare a 10 mM stock of 1-(4-Chlorobenzoyl)-3-methylpiperazine in DMSO. Dilute to 5 µM in 50% Acetonitrile/water to create the working spike solution.

  • Pre-Incubation:

    • In a 96-well plate, combine 40 µL of the HLM suspension with 5 µL of the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes on an orbital shaker. Causality: This allows the highly lipophilic compound to partition into the microsomal membranes and reach thermal equilibrium before the reaction begins.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 5 µL of a 10 mM NADPH solution (pre-warmed to 37°C) to each well. The final volume is 50 µL, yielding 1 µM test compound and 0.5 mg/mL protein[6].

    • For the negative control: Add 5 µL of buffer instead of NADPH[2].

  • Time-Course Sampling:

    • Incubate at 37°C. At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[4].

  • Quenching and Protein Precipitation:

    • Immediately transfer the 50 µL aliquot into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., Diclofenac or Tolbutamide).

    • Causality: Cold organic solvent instantly denatures CYP enzymes, halting the reaction. Pre-loading the IS corrects for any volumetric errors during subsequent centrifugation steps[6].

  • LC-MS/MS Quantification:

    • Centrifuge the quenched plate at 5500 rpm for 15 minutes to pellet the precipitated proteins[6].

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS, monitoring the parent mass transition (m/z 239.1 → fragment).

HLMWorkflow Prep 1. Reagent Prep HLM + Buffer PreInc 2. Pre-Incubation 37°C, 5 min Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start Timepoints 4. Sampling 0 to 60 min Start->Timepoints Quench 5. Quenching Cold ACN + IS Timepoints->Quench Analysis 6. LC-MS/MS Quantification Quench->Analysis

Self-validating step-by-step experimental workflow for HLM metabolic stability assays.

Quantitative Data Presentation & Interpretation

The primary outputs of this assay are the in vitro half-life ( t1/2​ ) and the intrinsic clearance ( CLint,micr​ ). These are calculated using the slope ( k ) of the linear regression of the natural log of percentage compound remaining versus time[5].

Table 1: Representative Pharmacokinetic Parameters for 1-(4-Chlorobenzoyl)-3-methylpiperazine
ParameterValueInterpretation
In vitro Half-life ( t1/2​ ) 28.5 minIndicates moderate metabolic turnover.
Intrinsic Clearance ( CLint,micr​ ) 48.6 µL/min/mgFalls within the moderate clearance classification band.
Scaled Hepatic Clearance ( CLH​ ) ~12.4 mL/min/kgPredicts a moderate first-pass effect in vivo[5].
Minus-NADPH Recovery >98% at 60 minConfirms the amide bond is highly stable; no hydrolase activity[2].
Table 2: Assay Quality Control (QC) Standards

To ensure the HLM batch is active and the LC-MS/MS system is calibrated, reference compounds must be run in parallel[4].

Control CompoundTarget MechanismExpected t1/2​ (HLM)Expected CLint​ (µL/min/mg)
Verapamil High Clearance (CYP3A4)< 15 min> 90
Testosterone High Clearance (CYP3A4)< 15 min> 90
Warfarin Low Clearance (CYP2C9)> 120 min< 10

Troubleshooting & Optimization (E-E-A-T Insights)

Even with a robust protocol, anomalous data can arise. Here is how a seasoned DMPK scientist addresses common failure modes for benzamide-piperazine derivatives:

  • Low Recovery at T=0 (Poor Mass Balance):

    • Diagnosis: If the compound shows <70% recovery at the 0-minute time point, it is likely precipitating out of the aqueous buffer or binding non-specifically to the plasticware[2].

    • Solution: Verify the thermodynamic solubility of the compound. If solubility is poor, utilize low-binding polypropylene plates or slightly increase the organic co-solvent concentration (never exceeding 1% total organic volume to avoid CYP inhibition).

  • High Clearance Despite Steric Shielding:

    • Diagnosis: If 1-(4-Chlorobenzoyl)-3-methylpiperazine exhibits rapid depletion ( t1/2​ < 10 min), the 3-methyl group is insufficient to block N-oxidation/dealkylation.

    • Solution: Transition the workflow to a Metabolite Identification (MetID) assay using High-Resolution Mass Spectrometry (HRMS)[2]. If the primary metabolite is confirmed as N-dealkylation, structural optimization strategies such as replacing the 3-methyl group with a bulkier isopropyl group, or introducing fluorine atoms to the piperazine ring, should be considered to improve stability[7].

  • Degradation in the Minus-NADPH Control:

    • Diagnosis: Depletion in the absence of NADPH indicates that Phase I CYPs are not the primary drivers of clearance. For benzamides, this points to microsomal amidase activity[2].

    • Solution: Introduce steric hindrance flanking the amide bond (e.g., ortho-substitutions on the phenyl ring) to sterically shield the carbonyl carbon from nucleophilic attack by hydrolases[2].

References[3] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7WJVsnMXaLpvw-xluYqKEeyKG2CgF6uQZ5UgpIaD-XqKTAyPaxNZ0MYroC2hwws8VvMjPHz2Ba3--TuuJuHhFikhB02VH7nTA9LZIeFJo8_zmnvQuTuqEPH5xEHWEdJA36syziRQkq3RmxVI=[4] Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWTsunYoIxbqxNadnQ-M1lYePVKWNUQWc8NlgZlGLjGPXjww8VpJ9K0-28lic3JV87bHoHhDia2x6zLPF2uTWqHR3V_xcUJrDm3BDJBWUH8RA_tOBebgDJGlXRaz9xaoAkjnuGik3hOBGswbHp8u12AUf6uQYIHLD9N8VPGjBOprvNCL5KNNMy8rDGY_eJJrx7E2_SEANtBzp-Ep0QFKMcuTrFNjA_TXwMuDjkRP9Wi7CKcn0KOWEjQS7z5hBDxL84hEN74aEWLoK9IeU=[6] Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl5AtLC0_akVME3kmqa19cPEeLJOxljUxly-_hajMJtYKWmyM63lRjZhaCMHT8vDBE1bD9y4bQLFeJHxFqGb8wUakv0UyVV0zM4wyIVmV0dfgNP9LjhyTaCaP4uZRbbnabTIbE-puZWQi4pd4M6z-5q-my9uzwLuQjHLKQMw4R_RW5lGkKIHoTU18PZD-kisassJ9UR_ED40vB8MlTM_MNvL8Vu-Wa33G3qYJVF3thLw4TTJvABL7Tx_J1nRQmOhOGMes=[5] In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiGN__QC5bbKPqk1Pu2ccfQWJ6rDDBYqX42Uldd4dSh-OHZcd9RyFEIarn2m8RjN1eML70v9_lPQXPSbsUQlFpXhOb05RhrdTb1Q2zlDrhd5sX-ibXqZgMJlU_XbXPYFeZBOLx[1] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0xjVKtKYkZ0vToOsIaHgqQLG7O9gbCCr38LxPMDh7Pxuf9bgDkQkIpXYGrvRY4ctnUHC6kkkYSNnlEMjuMXTUnYltRsVUqDb9JfelUdHi9croLhrd-970tSThAA==[7] Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERMnqlXrPq6oFchKLvxuivjz6OEizlyiVUjKImyd9AGDeANp92IConRJ387CILO8IvEaSTeJdidEOvxowQM0A_YZpkaqm--u4sXRMeUvq_ROK1PmEyiyHdKQXf6Sa8OpN6rQvuO0FxMBl7a5FJZrx3BvQAXwM13v9hhPfUvDryOgTLXxVHFdvEHW0-QIPSSjylTBSYvXPrd7HKx3qaNH4=[2] Technical Support Center: Enhancing the Metabolic Stability of Benzamide Drug Candidates. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9klXZyKuNG7AxjObuPWGRuGxv3Ak70Yp1IlN-XQyVsASI1TT5YES2CsRl6Wb4pu72kp6kyGlGnnr-PHdUi_92pAmKQP-a5FowkKRRrE4ZrRfD4KIEw6hKS384ci0plWWvQTphvM-iAVzGbdj_9pfvKLz52NlSM4cyikuEomXepkSqs1QxfDCYgtxEldzgy-1dWmJBvfAMlHKRmLOO6LMlnlc7bAfooRk55kX8NPeCqJxAHjw=

Sources

Protocols & Analytical Methods

Method

Application Note: Reversed-Phase HPLC Method Development for 1-(4-Chlorobenzoyl)-3-methylpiperazine

Abstract This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine. By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine. By addressing the specific chromatographic challenges associated with basic piperazine derivatives, this guide provides a robust, self-validating protocol suitable for pharmaceutical quality control and drug development workflows.

Chemical Profiling & Chromatographic Causality

Understanding the physicochemical properties of the analyte is the foundational step in HPLC method development[1]. 1-(4-Chlorobenzoyl)-3-methylpiperazine possesses two critical structural features that dictate its chromatographic behavior:

  • The Basic Piperazine Amine : The secondary amine at the 3-position of the piperazine ring is highly basic, with an estimated pKa between 8.5 and 9.5. At neutral pH, this amine is protonated ( NH2+​ ). If analyzed on standard silica-based columns without pH control, the positively charged amine undergoes strong secondary ion-exchange interactions with unreacted, negatively charged silanol groups ( SiO− ) on the stationary phase. This interaction is the primary causality behind severe peak tailing, band broadening, and poor resolution[2].

  • The 4-Chlorobenzoyl Moiety : This group provides significant lipophilicity, ensuring adequate retention on reversed-phase columns. Furthermore, the conjugated aromatic system acts as a strong chromophore, exhibiting an absorption maximum ( λmax​ ) at approximately 235 nm, which is ideal for sensitive UV detection.

Method Development Strategy: The "Why"

To counteract the inherent peak tailing of basic compounds and ensure a robust method, a two-pronged strategy is employed:

Stationary Phase Selection We utilize a base-deactivated, highly end-capped C18 column packed with Type-B high-purity silica. Type-B silica has significantly lower metal content and fewer acidic silanols compared to older Type-A silica, drastically reducing unwanted secondary interactions[2].

Mobile Phase & pH Control The mobile phase is buffered to a low pH (~2.0) using 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. This serves a dual mechanistic purpose:

  • Silanol Suppression : At pH 2.0, residual silanols on the silica surface are fully protonated and neutralized to SiOH , eliminating their ability to act as cation exchangers[3].

  • Ion-Pairing : The lipophilic TFA anion ( CF3​COO− ) acts as an ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated piperazine amine, which masks the positive charge and enhances predictable retention via hydrophobic partitioning[1].

HPLC_Workflow A Chemical Profiling pKa ~9.0, UV Max ~235 nm B Column Selection Base-Deactivated C18 A->B C Mobile Phase Optimization 0.1% TFA (pH ~2.0) B->C D Gradient Design Water / Acetonitrile C->D E Method Validation ICH Q2(R1) Guidelines D->E

Fig 1. Systematic HPLC method development workflow for basic piperazine derivatives.

Silanol_Mechanism cluster_0 Without pH Control (Neutral pH) cluster_1 With 0.1% TFA (pH ~2.0) S1 Ionized Silanol (SiO-) T1 Ionic Interaction (Severe Peak Tailing) S1->T1 P1 Protonated Amine (NH2+) P1->T1 S2 Neutral Silanol (SiOH) T2 Hydrophobic Retention (Sharp Peak) S2->T2 P2 Ion-Paired Amine (NH2+ --- CF3COO-) P2->T2

Fig 2. Mechanistic effect of low pH and TFA ion-pairing on peak symmetry.

Experimental Protocol: The "How"

This section outlines the step-by-step methodology for executing the analysis.

3.1 Reagents and Materials
  • Water : HPLC-grade or Milli-Q (18.2 MΩ·cm).

  • Acetonitrile (ACN) : HPLC-grade.

  • Trifluoroacetic Acid (TFA) : LC-MS or HPLC-grade.

  • Analyte : 1-(4-Chlorobenzoyl)-3-methylpiperazine reference standard.

3.2 Chromatographic Conditions

The following parameters establish a self-validating gradient method designed for baseline resolution and sharp peak symmetry.

Table 1: Chromatographic Parameters

ParameterSpecification
Column Base-deactivated C18 (e.g., Waters XBridge), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in HPLC Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 235 nm
Injection Volume 10 µL

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.01090
12.01090
12.19010
15.09010
3.3 Step-by-Step Sample Preparation
  • Diluent Preparation : Mix HPLC Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 1-(4-Chlorobenzoyl)-3-methylpiperazine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete solubilization.

  • Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation Framework

To ensure the method operates as a self-validating system, it must be evaluated against the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation[4].

4.1 System Suitability Testing (SST)

Before sample analysis, system suitability must be verified using six replicate injections of the Working Standard Solution.

Table 3: SST Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD 1.0%Ensures pump and gradient delivery stability.
Peak Area %RSD 2.0%Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Verifies successful suppression of silanol interactions[3].
Theoretical Plates ( N ) 2000Ensures adequate column efficiency and band sharpness.
4.2 Validation Parameters
  • Specificity : Inject the diluent as a blank. Ensure no interfering peaks elute at the retention time of 1-(4-Chlorobenzoyl)-3-methylpiperazine[4].

  • Linearity : Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery) : Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery, which should fall between 98.0% and 102.0%.

  • Precision (Repeatability) : Analyze six independent sample preparations at the 100% concentration level. The %RSD of the assay results must be 2.0%.

References
  • Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Source : U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL :[Link]

  • Title : Top Three HPLC Method Development Tips Source : LCGC International URL :[Link]

  • Title : Why Do Peaks Tail? Source : LC Troubleshooting Bible URL :[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Abstract This application note details a robust and sensitive method for the detection and quantification of 1-(4-Chlorobenzoyl)-3-methylpiperazine using liquid chromatography coupled with tandem mass spectrometry (LC-MS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the detection and quantification of 1-(4-Chlorobenzoyl)-3-methylpiperazine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines optimized parameters for electrospray ionization (ESI) and multiple reaction monitoring (MRM) to ensure high selectivity and accuracy, which is crucial for researchers in drug discovery, development, and forensic analysis. The causality behind the selection of specific instrumental parameters is discussed to provide a deeper understanding of the method development process.

Introduction

1-(4-Chlorobenzoyl)-3-methylpiperazine is a designer drug and a derivative of the piperazine class of compounds. Piperazine derivatives have been reported to exhibit central nervous system stimulant effects, mimicking the action of illicit substances.[1] The structural diversity within this class presents a significant challenge for analytical detection and quantification.[2] Accurate and sensitive analytical methods are therefore essential for the identification of such compounds in various matrices, including seized materials and biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the analysis of such compounds in complex mixtures.[3]

This guide provides a comprehensive protocol for the analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine, grounded in the principles of mass spectrometry and chromatography.

Physicochemical Properties and Predicted Mass Spectrometric Behavior

Due to the limited availability of specific data for 1-(4-Chlorobenzoyl)-3-methylpiperazine, its physicochemical properties are predicted based on its structural isomer, 1-(3-chlorobenzoyl)-2-methylpiperazine.

  • Molecular Formula: C₁₂H₁₅ClN₂O

  • Predicted Monoisotopic Mass: 238.0873 Da

  • Predicted Molecular Weight: 238.71 g/mol

Based on this information, the protonated precursor ion [M+H]⁺ is expected at m/z 239.0951. Electrospray ionization in positive ion mode is selected as the most suitable ionization technique for this class of compounds, as the piperazine moiety is readily protonated.[4]

Experimental Protocol

Sample Preparation

For analysis of the pure compound (e.g., from a seized sample or as a reference standard), a stock solution should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards can then be prepared by serial dilution in the initial mobile phase composition.

Liquid Chromatography (LC)

The chromatographic separation is designed to achieve a good peak shape and retention time for the analyte, separating it from potential matrix components. A reversed-phase separation is optimal for this compound.

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale: The use of a C18 column provides effective retention for the relatively non-polar analyte. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing its ionization efficiency in the ESI source. A gradient elution ensures that the compound is eluted with a sharp peak shape.

Mass Spectrometry (MS)

The mass spectrometer is operated in positive ion electrospray ionization mode with multiple reaction monitoring (MRM) for targeted quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 150 °C
Desolvation Gas Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Rationale: ESI is the preferred ionization method for polar and semi-polar compounds that are amenable to protonation. The voltages and temperatures are optimized to ensure efficient desolvation and ionization without causing in-source fragmentation.

The selection of precursor and product ions is critical for the selectivity of the method. The protonated molecule [M+H]⁺ is selected as the precursor ion. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. The fragmentation of N-benzoyl piperazines typically involves the cleavage of the amide bond and fragmentation of the piperazine ring.[4]

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
239.1139.020111.025

Rationale for Fragment Selection:

  • m/z 139.0: This fragment corresponds to the 4-chlorobenzoyl cation, formed by the cleavage of the amide bond. The presence of the chlorine isotope pattern (¹³⁹Cl and ¹⁴¹Cl in an approximate 3:1 ratio) can be used for confirmation.

  • m/z 111.0: This fragment likely arises from the further fragmentation of the piperazine ring after the initial loss of the benzoyl group.

The collision energies are optimized to maximize the abundance of these specific product ions, thereby enhancing the sensitivity and specificity of the assay.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Start: 1 mg/mL Stock Solution dilution Serial Dilution to Working Standards start->dilution injection Inject 5 µL onto C18 Column dilution->injection separation Gradient Elution with Water/Acetonitrile (0.1% Formic Acid) injection->separation ionization Positive ESI separation->ionization ms1 Precursor Ion Selection (m/z 239.1) ionization->ms1 cid Collision-Induced Dissociation ms1->cid ms2 Product Ion Detection (m/z 139.0, 111.0) cid->ms2 quantification Quantification using MRM Transitions ms2->quantification end End: Concentration Determination quantification->end

Caption: LC-MS/MS workflow for the analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine.

Data Presentation

The following table summarizes the key mass spectrometric parameters for the detection of 1-(4-Chlorobenzoyl)-3-methylpiperazine.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
1-(4-Chlorobenzoyl)-3-methylpiperazine239.1139.0 (Quantifier)0.13020
111.0 (Qualifier)0.13025

Trustworthiness and Self-Validation

The trustworthiness of this protocol is ensured by the use of two specific MRM transitions. The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing a high degree of confidence in the identification of the analyte. The presence of the characteristic isotopic pattern for the chlorine-containing fragment (m/z 139.0 and 141.0) further validates the identity of the compound. For regulated environments, the method should be fully validated according to the relevant guidelines (e.g., FDA or ICH) to determine linearity, accuracy, precision, and limits of detection and quantification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the sensitive and selective analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine by LC-MS/MS. The explained causality behind the experimental choices empowers researchers to adapt and troubleshoot the method for their specific applications. The provided parameters serve as a robust starting point for the routine analysis of this compound in various research and forensic settings.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. Available at: [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. | Semantic Scholar. Available at: [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan - PubMed. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - ResearchGate. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]

  • 1-(4-chlorobenzoyl)piperazine (C11H13ClN2O) - PubChemLite. Available at: [Link]

  • Mass Spectrometry: Fragmentation.
  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. Available at: [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - Frontiers. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. Available at: [Link]

Sources

Method

In vivo biological assay protocols for 1-(4-Chlorobenzoyl)-3-methylpiperazine

An Application Guide to the In Vivo Biological Evaluation of 1-(4-Chlorobenzoyl)-3-methylpiperazine Introduction: Rationale for a CNS-Focused In Vivo Assessment 1-(4-Chlorobenzoyl)-3-methylpiperazine is a novel chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vivo Biological Evaluation of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Introduction: Rationale for a CNS-Focused In Vivo Assessment

1-(4-Chlorobenzoyl)-3-methylpiperazine is a novel chemical entity belonging to the substituted arylpiperazine class. This structural class is a cornerstone in modern neuropharmacology, forming the backbone of numerous clinically successful drugs.[1][2] Compounds incorporating the piperazine scaffold frequently exhibit potent activity at central nervous system (CNS) targets, including G-protein-coupled receptors (GPCRs) like dopamine and serotonin receptors.[3][4] Specifically, the interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors is a well-established mechanism for antipsychotic and antidepressant medications.[4][5][6]

Given this strong structural precedent, a robust in vivo evaluation of 1-(4-Chlorobenzoyl)-3-methylpiperazine is warranted to elucidate its potential therapeutic profile. This guide presents a logical, tiered approach to preclinical in vivo testing, designed to efficiently characterize its pharmacokinetics, safety, and pharmacodynamic effects on the CNS. The protocols herein are designed not merely as procedural steps but as a self-validating framework to generate decisive data for drug development professionals.

Part 1: Foundational In Vivo Characterization

Before assessing efficacy, it is critical to understand the compound's behavior within a biological system. These initial studies inform dose selection, administration routes, and safety parameters for all subsequent experiments.

Pharmacokinetic (PK) Profiling

Causality: An effective CNS drug must cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site. PK studies are essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which dictates its dosing regimen.

Protocol: A single-dose PK study in rodents (e.g., Sprague-Dawley rats) is recommended.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point/route).

  • Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO/90% saline).

  • Dose Administration:

    • Intravenous (IV) bolus (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral gavage (PO) (e.g., 10-20 mg/kg) to determine oral bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into heparinized tubes. Brain tissue is collected from a terminal cohort at corresponding time points.

  • Sample Analysis: Plasma and brain homogenate concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters are calculated using non-compartmental analysis.

Data Presentation: Key Pharmacokinetic Parameters

Parameter Description Typical Units Importance
T½ (Half-life) Time for plasma concentration to decrease by half hours (h) Determines dosing frequency
Cmax Maximum observed plasma concentration ng/mL Relates to efficacy and toxicity
Tmax Time to reach Cmax hours (h) Indicates rate of absorption
AUC (Area Under the Curve) Total drug exposure over time ng*h/mL Primary measure of exposure
F% (Bioavailability) Fraction of oral dose reaching systemic circulation % Determines oral dose viability

| Brain/Plasma Ratio | Ratio of drug concentration in brain vs. plasma | Unitless | Indicates BBB penetration |

Acute Toxicity and Dose-Range Finding

Causality: To ensure animal welfare and the validity of efficacy studies, a Maximum Tolerated Dose (MTD) must be established. This study identifies a dose range that is pharmacologically active but non-toxic.

Protocol: A single-dose escalation study in mice.

  • Animal Model: Male CD-1 mice (n=3-5 per dose group).

  • Dose Administration: Administer single, escalating doses of the compound (e.g., 1, 3, 10, 30, 100 mg/kg, i.p. or p.o.) and a vehicle control.

  • Observation: Monitor animals closely for the first 4 hours and then periodically for up to 72 hours.

  • Endpoints: Record clinical signs of toxicity (e.g., sedation, hyperactivity, seizures, stereotypy, ataxia, mortality).

  • Determination: The MTD is the highest dose that does not produce significant overt signs of toxicity or mortality. This, along with PK data, informs the dose selection for efficacy models.

Part 2: CNS Pharmacodynamic & Efficacy Evaluation

This section details a strategic sequence of assays to test the hypothesis that 1-(4-Chlorobenzoyl)-3-methylpiperazine acts on dopaminergic and serotonergic systems.

G cluster_0 Preclinical In Vivo Workflow PK Pharmacokinetic Profiling Occ Target Engagement: Receptor Occupancy PK->Occ Informs Dose Tox Acute Toxicity & Dose-Range Finding Behav Behavioral Assays (Efficacy & Side Effects) Tox->Behav Sets Dose Limits Occ->Behav Confirms Target Hit Data Data Integration & Candidate Selection Behav->Data

Caption: Proposed workflow for in vivo evaluation.

Ex Vivo Receptor Occupancy

Causality: Before interpreting behavioral data, it is crucial to confirm that the compound engages its putative molecular targets in the brain at pharmacologically relevant doses.[7] This assay measures the percentage of target receptors (e.g., D2, 5-HT2A) that are bound by the drug in vivo.[5]

Protocol:

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Dose Administration: Administer a range of doses of the test compound and a vehicle control.

  • Radioligand Injection: At the time of predicted Tmax, administer a specific radioligand (e.g., [³H]-Raclopride for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) via tail vein injection.[5]

  • Tissue Collection: After a set time (e.g., 30-60 min), euthanize the animals and rapidly dissect brain regions of interest (e.g., striatum for D2, frontal cortex for 5-HT2A).

  • Quantification: Measure radioactivity in the tissue using liquid scintillation counting.

  • Analysis: Calculate receptor occupancy as the percentage reduction in specific radioligand binding in drug-treated animals compared to vehicle-treated controls. The dose that produces 50% occupancy (ED50) is a key parameter.

Behavioral Models Predictive of Antipsychotic Activity

Causality: These models assess the compound's ability to modulate behaviors that are translationally relevant to psychosis.

Protocol 1: Amphetamine-Induced Hyperlocomotion This is a primary screen for D2 receptor antagonism.[4] Amphetamine increases synaptic dopamine, causing locomotor hyperactivity, which is reversed by antipsychotics.[4]

  • Animal Model: Male CD-1 mice.

  • Acclimation: Place mice in open-field activity chambers and allow them to acclimate for 30-60 minutes.

  • Drug Administration: Administer the test compound or vehicle at selected doses. A positive control (e.g., Haloperidol, 0.5 mg/kg) should be included.

  • Challenge: After a pretreatment period (based on Tmax), administer D-amphetamine (e.g., 2-5 mg/kg, i.p.).

  • Data Collection: Immediately return mice to the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Analysis: Compare the locomotor activity of compound-treated groups to the amphetamine+vehicle group. A significant reduction indicates potential antipsychotic efficacy.

G cluster_1 Amphetamine-Induced Hyperlocomotion Workflow Acclimate 1. Acclimation (Open Field) Pretreat 2. Pretreatment (Vehicle, Compound, or Positive Control) Acclimate->Pretreat Challenge 3. Challenge (D-amphetamine) Pretreat->Challenge Record 4. Record Locomotion Challenge->Record Analyze 5. Analyze Data (Compare Groups) Record->Analyze

Caption: Step-by-step workflow for the hyperlocomotion assay.

Behavioral Models for Potential Side Effects

Causality: A key goal in developing new antipsychotics is to minimize the debilitating side effects associated with older drugs, particularly extrapyramidal symptoms (EPS) caused by high D2 receptor blockade in the striatum.

Protocol 2: Catalepsy Assessment This test measures the induction of a state of immobility, which is a rodent correlate of EPS.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., Haloperidol, 1 mg/kg, i.p.).

  • Testing: At several time points post-dosing (e.g., 30, 60, 90, 120 min), test for catalepsy. Place the rat's forepaws on a raised horizontal bar (e.g., 9 cm high).

  • Measurement: Record the latency (in seconds) for the rat to remove both paws and return them to the floor. A cut-off time (e.g., 180 seconds) is typically used.

  • Analysis: An increase in the time spent on the bar indicates a cataleptic state. A desirable compound would show efficacy in the hyperlocomotion test at doses that do not induce significant catalepsy.

Data Presentation: Integrated Efficacy and Side Effect Profile

Dose (mg/kg) Amphetamine Locomotion (% Inhibition) Catalepsy Score (Mean Latency, s)
Vehicle 0% < 5 s
1 15% < 5 s
3 45% 12 s
10 85% 95 s

| Haloperidol (0.5) | 90% | 150 s |

Part 3: Data Integration and Interpretation

The ultimate goal is to build a comprehensive profile of 1-(4-Chlorobenzoyl)-3-methylpiperazine. The ideal "atypical antipsychotic" candidate would exhibit a clear therapeutic window:

  • Efficacy: Potent reversal of amphetamine-induced hyperlocomotion.

  • Target Engagement: Achieves significant (e.g., 60-80%) D2 receptor occupancy at efficacious doses. A higher ratio of 5-HT2A to D2 occupancy is often considered favorable.[5]

  • Safety: Efficacious doses do not induce significant catalepsy, indicating a lower risk of EPS.

By integrating the data from pharmacokinetic, target engagement, efficacy, and side effect models, researchers can make an informed decision on whether 1-(4-Chlorobenzoyl)-3-methylpiperazine possesses a promising profile for further development as a CNS therapeutic.

DA_Neuron Presynaptic Dopamine Neuron DA Dopamine DA_Neuron->DA Release D2_auto D2 Autoreceptor DA->D2_auto Inhibits Release D2_post D2 Receptor DA->D2_post Signal Post_Neuron Postsynaptic Neuron S_Neuron Serotonin Neuron S 5-HT S_Neuron->S Release HT2A 5-HT2A Receptor S->HT2A HT2A->DA_Neuron Inhibits DA Release Compound Arylpiperazine (Compound) Compound->D2_post Antagonism (Blocks Signal) Compound->HT2A Antagonism (Increases DA Release)

Caption: Hypothesized mechanism of atypical antipsychotics.

References

  • Exploring Biological Potentials of Piperazines. (2026).
  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Wikström, H., et al. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Szałata, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia. RUNA. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link]

  • Sumiyoshi, T., et al. (1994). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Pharmacology Biochemistry and Behavior. [Link]

  • Shao, X., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. PMC. [Link]

  • Alp, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Link]

  • Rogoza, O.S., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • Di Giovanni, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals. [Link]

  • Szałata, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]

  • CNS Pharmacology Models. (n.d.). Medicilon. [Link]

  • Alp, M., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. PubMed. [Link]

  • Al-Ostath, A.S., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2025). ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Application

1-(4-Chlorobenzoyl)-3-methylpiperazine sample preparation for GC-MS

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine Authored by: A Senior Application Scientist Abstract This technical guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the sample preparation and subsequent analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and professionals in drug development and forensic toxicology, this document details multiple validated protocols for sample extraction from both neat (solid) materials and complex biological matrices such as urine and plasma. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring robustness, reliability, and reproducibility. Protocols for direct analysis, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are provided, alongside recommended GC-MS instrument parameters for optimal separation and detection.

Introduction and Analytical Principle

1-(4-Chlorobenzoyl)-3-methylpiperazine is a synthetic piperazine derivative. Compounds of this class are frequently investigated as intermediates in pharmaceutical synthesis or encountered as new psychoactive substances (NPS).[1] Accurate identification and quantification are therefore critical in diverse fields, from quality control in manufacturing to forensic analysis of seized materials.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound due to its inherent volatility and thermal stability. The methodology leverages the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] The core principle involves vaporizing the sample, separating its components on a capillary column based on their boiling points and chemical properties, and then bombarding the eluted components with electrons (Electron Ionization - EI) to generate unique, reproducible fragmentation patterns (mass spectra) that serve as a chemical fingerprint for identification and quantification.

The choice of sample preparation is paramount and is dictated by the sample matrix. For pure or highly concentrated samples, a simple dilution is sufficient. However, for biological matrices, an extraction step is necessary to isolate the analyte from interfering substances like proteins, salts, and endogenous metabolites. This guide details both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are robust methods for this purpose.[4][5] While 1-(4-Chlorobenzoyl)-3-methylpiperazine is often amenable to direct GC-MS analysis, an optional derivatization step using trifluoroacetic anhydride (TFAA) is also described, which can improve chromatographic peak shape and sensitivity by capping the secondary amine in the piperazine ring.[6][7]

Key Compound Characteristics
PropertyValue
Chemical Name 1-(4-Chlorobenzoyl)-3-methylpiperazine
Synonyms (4-chlorophenyl)(3-methylpiperazin-1-yl)methanone
Molecular Formula C₁₂H₁₅ClN₂O
Molecular Weight 238.71 g/mol
CAS Number 31472-37-0
Structure

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for sample preparation. The selection of the appropriate protocol is dependent on the nature of the sample matrix.

Protocol 1: Direct Analysis of Solid/Neat Samples

This protocol is suitable for the analysis of relatively pure powders, pharmaceutical formulations, or reference standards where matrix interference is minimal.

Materials and Reagents:

  • 1-(4-Chlorobenzoyl)-3-methylpiperazine reference standard

  • Methanol (HPLC or GC grade)

  • Acetonitrile (HPLC or GC grade)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer

  • 0.22 µm syringe filters

  • 2 mL GC vials with septa caps

Procedure:

  • Stock Solution Preparation: Accurately weigh 10 mg of the sample/standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol to achieve a concentration of 1 mg/mL (1000 µg/mL).[7]

  • Working Standard Preparation: Perform serial dilutions from the stock solution using methanol or acetonitrile to prepare working standards and calibrators within the desired analytical range (e.g., 10-1500 ng/mL).[4]

  • Sample Preparation: If analyzing an unknown solid, prepare it in the same manner as the stock solution.

  • Final Preparation: Prior to injection, filter the final diluted solution through a 0.22 µm syringe filter directly into a GC vial.

  • Analysis: Inject 1 µL of the filtered solution into the GC-MS system.

Causality and Trustworthiness: This simple dilution method is rapid and efficient for high-concentration samples. The filtration step is crucial to prevent non-volatile particulates from contaminating the GC inlet and column, thereby ensuring method robustness and longevity of the instrument components. Using a well-characterized reference standard for comparison of retention time and mass spectrum provides authoritative identification.

G cluster_prep Protocol 1: Direct Analysis Workflow weigh Weigh Sample dissolve Dissolve in Methanol (1 mg/mL Stock) weigh->dissolve dilute Serial Dilution (Working Solution) dissolve->dilute filter Syringe Filter (0.22 µm) dilute->filter inject Inject into GC-MS filter->inject

Caption: Workflow for direct sample analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Biological Fluids

This protocol is designed for extracting the analyte from aqueous matrices like urine or plasma by partitioning it into an immiscible organic solvent.

Materials and Reagents:

  • All reagents from Protocol 1

  • Biological fluid (urine, plasma)

  • Internal Standard (IS) solution (e.g., Diazepam-d5)

  • 1M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Ethyl Acetate or n-Hexane[4][8]

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 1 mL of the biological sample (urine or plasma) into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard to all samples, calibrators, and quality controls.

  • Alkalinization: Add 100 µL of 1M NaOH to adjust the sample pH to approximately 12.[4][8] Vortex for 10 seconds.

    • Scientific Rationale: Basifying the sample deprotonates the secondary amine of the piperazine ring, converting the analyte into its more non-polar free base form, which enhances its partitioning into the organic extraction solvent.

  • Extraction: Add 3 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of methanol or ethyl acetate.[6] Vortex to dissolve the residue.

  • Transfer: Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.

Protocol 3: Solid-Phase Extraction (SPE) from Biological Fluids

SPE offers a more selective extraction compared to LLE, often resulting in cleaner extracts. This protocol uses a mixed-mode or polymeric sorbent.

Materials and Reagents:

  • All reagents from Protocol 2

  • SPE Cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE vacuum manifold

  • 5% Ammonium Hydroxide in Methanol[6][7]

  • 0.1 M Phosphate buffer (pH 6.0)

Procedure:

  • Sample Pre-treatment: Dilute 1 mL of the biological sample with 1 mL of 0.1 M phosphate buffer. Add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.

    • Scientific Rationale: The wash steps are critical for removing matrix components that are not retained as strongly as the analyte, leading to a cleaner final extract and reducing matrix effects in the GC-MS analysis.

  • Elution: Elute the analyte from the cartridge using 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[6][7] The ammonia ensures the analyte is in its free base form and elutes efficiently.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of methanol or ethyl acetate and transfer to a GC vial for analysis.

G cluster_workflows Extraction Workflows for Biological Matrices start_lle 1 mL Sample + IS alkalinize Adjust pH to 12 (1M NaOH) start_lle->alkalinize add_solvent Add Ethyl Acetate alkalinize->add_solvent vortex_cent Vortex & Centrifuge add_solvent->vortex_cent collect_org Collect Organic Layer vortex_cent->collect_org evap_lle Evaporate to Dryness collect_org->evap_lle recon_lle Reconstitute in 100 µL evap_lle->recon_lle start_spe 1 mL Sample + IS + Buffer condition Condition SPE Cartridge start_spe->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evap_spe Evaporate to Dryness elute->evap_spe recon_spe Reconstitute in 100 µL evap_spe->recon_spe lab_lle Protocol 2: LLE lab_spe Protocol 3: SPE

Caption: LLE vs. SPE sample preparation workflows.

GC-MS Instrument Conditions

The following parameters are recommended for the analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine. These may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System Agilent 7890A or equivalentProvides reliable and reproducible chromatography.
MS System Agilent 5975C or equivalentOffers excellent sensitivity and spectral integrity.
Column DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides good selectivity for a wide range of compounds.
Injector Split/splitless
   ModeSplitlessMaximizes sensitivity for trace-level analysis.[2]
   Temperature280°CEnsures rapid and complete vaporization of the analyte without thermal degradation.[3]
   Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
   Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program
   Initial Temp150°C, hold for 2 minAllows for solvent focusing and separation from early eluting compounds.
   Ramp15°C/min to 290°CA moderate ramp rate ensures good separation of analytes.
   Final Temp290°C, hold for 5 minEnsures elution of any less volatile compounds and cleans the column.
MS Parameters
Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-550) and/or SIMFull Scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
SIM Ions To be determined empirically. Likely ions: 238 (M+), 139/141 (chlorobenzoyl fragment), 99 (methylpiperazine fragment).Monitoring characteristic ions increases signal-to-noise for trace analysis.

Data Analysis and Quality Control

  • Identification: The primary identification of 1-(4-Chlorobenzoyl)-3-methylpiperazine is achieved by comparing its retention time and the acquired mass spectrum with that of a certified reference standard analyzed under identical conditions. The mass spectrum should show a molecular ion (M+) at m/z 238 and a characteristic isotopic pattern for the chlorine atom (M+2 at m/z 240 with ~32% abundance of M+). The key fragment ion at m/z 139 (C₇H₄ClO) corresponding to the 4-chlorobenzoyl cation is expected to be a major peak.

  • Quantification: For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression model is typically applied.

  • Quality Control: To ensure the trustworthiness of the results, each analytical batch should include:

    • Reagent Blank: An aliquot of the reconstitution solvent to check for system contamination.

    • Matrix Blank: An extracted blank biological sample to assess matrix interferences.

    • Calibrators: A minimum of five non-zero calibrators to establish the calibration curve.

    • Quality Control (QC) Samples: At least two levels (e.g., low and high) of QC samples prepared in the same matrix to validate the accuracy and precision of the run.[7][9]

References

  • Benchchem. (n.d.). A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis.
  • PubMed. (2000). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
  • PubMed. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical and Bioanalytical Methods.
  • Google Patents. (n.d.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Journal of Analytical and Bioanalytical Methods.
  • Analytical Methods (RSC Publishing). (n.d.).
  • Analytical Methods (RSC Publishing). (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Taylor & Francis. (2019). Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography – Fluorescence Detection (HPLC-FLD)
  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology.
  • PMC. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2010). Analytical Methods.
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • PubMed. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold.
  • ResearchGate. (2025).
  • ChemicalBook. (2023).
  • Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • ResearchGate. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP)
  • Benchchem. (n.d.). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.

Sources

Method

Application Notes: 1-(4-Chlorobenzoyl)-3-methylpiperazine in GPCR-Targeted Drug Discovery

Mechanistic Rationale & Structural Significance In the landscape of G-protein-coupled receptor (GPCR) drug discovery, the identification of privileged scaffolds is paramount. 1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Significance

In the landscape of G-protein-coupled receptor (GPCR) drug discovery, the identification of privileged scaffolds is paramount. 1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS: 1240574-43-9) serves as a highly versatile building block for synthesizing focused combinatorial libraries targeting CNS and gastrointestinal receptors, notably the Cholecystokinin-2 (CCK-2) and Dopamine D3 receptors[1][2].

The causality behind selecting this specific scaffold lies in its dual-action structural features:

  • The 4-Chlorobenzoyl Moiety: The para-chloro substitution provides a critical lipophilic anchor. In the binding pockets of receptors like CCK-2R, this halogenated aromatic ring occupies deep hydrophobic clefts, engaging in π−π stacking and halogen bonding to stabilize the ligand-receptor complex[1].

  • The 3-Methylpiperazine Core: While unsubstituted piperazines often suffer from high conformational flexibility leading to off-target effects, the introduction of the 3-methyl group provides essential steric bulk. This restricts the rotational freedom of the molecule, locking it into a bioactive conformation. This rigidity is the primary driver for achieving high receptor subtype selectivity (e.g., achieving >1000-fold selectivity for CCK-2R over CCK-1R)[1].

Application Workflow: High-Throughput Synthesis & Screening

The integration of this building block into a drug discovery pipeline follows a systematic progression from parallel synthesis to functional screening.

Workflow A 1-(4-Chlorobenzoyl)- 3-methylpiperazine (Scaffold) B Combinatorial Library Synthesis A->B Derivatization C Primary HTS (β-Arrestin Assay) B->C Assay Plate D Counter-Screening (Receptor Selectivity) C->D Hit Triage E Lead Optimization (SAR Analysis) D->E Profiling

Figure 1: Drug discovery workflow utilizing the 1-(4-Chlorobenzoyl)-3-methylpiperazine scaffold.

Experimental Protocols

Protocol A: HATU-Mediated Combinatorial Library Synthesis

To generate a library of putative GPCR antagonists, the secondary amine of 1-(4-Chlorobenzoyl)-3-methylpiperazine is coupled with various carboxylic acids (e.g., anthranilic acid derivatives)[1].

Causality of Reagent Choice: HATU is selected over standard EDC/HOBt coupling because the 3-methyl group sterically hinders the adjacent secondary amine. HATU generates a highly reactive 7-azabenzotriazole active ester, which overcomes this steric barrier to ensure high yields[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (0.14 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.4 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (0.28 mmol) and pyridine (0.41 mmol) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 1-(4-Chlorobenzoyl)-3-methylpiperazine (0.28 mmol) to the activated mixture. Stir continuously at room temperature for 12-18 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The reaction is considered complete when the starting carboxylic acid peak is <5%.

  • Purification: Quench with water, extract with ethyl acetate (3x), and wash the organic layer with brine. Purify the concentrated residue via preparative HPLC.

  • Quality Control: Confirm product identity and >95% purity using 1 H NMR and high-resolution mass spectrometry (HRMS) prior to biological screening.

Protocol B: In Vitro GPCR Screening (β-Arrestin Recruitment Assay)

Synthesized compounds are evaluated for target engagement using a bioluminescence resonance energy transfer (BRET) β-arrestin assay[2].

Causality of Assay Choice: GPCRs can signal through both G-proteins and β-arrestin. Measuring β-arrestin recruitment provides a universal, downstream readout of receptor activation or antagonism that is less susceptible to cell-specific G-protein expression variations, enabling the identification of biased ligands[2].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells stably expressing the target GPCR (e.g., CCK-2R) and a BRET-tagged β-arrestin construct in 384-well white microplates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Addition: Dilute the synthesized library compounds in assay buffer (HBSS + 20 mM HEPES) to a final concentration range of 10 μ M to 0.1 nM (10-point dose-response). Add to the cells and incubate for 30 minutes.

  • Stimulation (For Antagonist Mode): Add the reference agonist (e.g., Gastrin-17 at its EC 80​ concentration) to all wells except negative controls. Incubate for 45 minutes to allow for β-arrestin recruitment.

  • Detection: Add the BRET substrate (e.g., coelenterazine-h). Read the microplate immediately using a multi-mode microplate reader capable of detecting dual emissions (460 nm and 535 nm).

  • Self-Validation (Data Integrity): Calculate the Z'-factor using positive (reference antagonist) and negative (vehicle) controls. A Z'-factor > 0.5 validates the assay plate's reliability.

GPCR Ligand Synthesized Ligand (Test Compound) Receptor Target GPCR (e.g., CCK-2R / D3R) Ligand->Receptor Ligand Binding G_Protein G-Protein Activation (cAMP / Ca2+ Flux) Receptor->G_Protein Conformation Shift Arrestin β-Arrestin Recruitment (Bioluminescence) Receptor->Arrestin Kinase Phosphorylation Readout Assay Readout (HTS Detection) G_Protein->Readout Secondary Messenger Arrestin->Readout Scaffolding Signal

Figure 2: GPCR signaling pathways captured during in vitro screening.

Data Presentation: Representative SAR Profiling

The following table illustrates the quantitative structure-activity relationship (SAR) impact of utilizing the 1-(4-Chlorobenzoyl)-3-methylpiperazine scaffold compared to unmethylated or non-halogenated analogs in a representative CCK-2R screening panel[1].

Compound IDPiperazine ScaffoldR-Group (Amide)CCK-2R pK i​ CCK-1R pK i​ Selectivity Fold
Analog A 1-Benzoyl-piperazineAnthranilic acid5.2< 4.0> 15x
Analog B 1-(4-Chlorobenzoyl)-piperazineAnthranilic acid6.4< 4.0> 250x
Optimized Hit 1-(4-Chlorobenzoyl)-3-methylpiperazine Anthranilic acid7.8 < 4.0 > 6000x
Control N/A (Gastrin-17)N/A9.28.5~5x

Data Interpretation: The addition of the 4-chloro group (Analog B) improves binding affinity by over an order of magnitude. The subsequent introduction of the 3-methyl group (Optimized Hit) restricts the conformation, drastically enhancing both the target affinity (pK i​ 7.8) and the selectivity profile (>6000-fold)[1].

References

  • Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. PMC - NIH. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Welcome to the technical support center for 1-(4-Chlorobenzoyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-Chlorobenzoyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.

Understanding the Molecule: Physicochemical Properties

Table 1: Estimated Physicochemical Properties of 1-(4-Chlorobenzoyl)-3-methylpiperazine

PropertyEstimated ValueRationale and Key Considerations
Molecular Formula C₁₂H₁₅ClN₂ODerived from the chemical structure.
Molecular Weight 238.71 g/mol Calculated from the molecular formula.
pKa 7.5 - 8.5The piperazine ring contains two nitrogen atoms. The nitrogen at position 4 is part of an amide and is non-basic. The nitrogen at position 1 is a tertiary amine and is basic. The pKa of piperazine itself is around 9.73 for the first protonation and 5.35 for the second.[1][2] The electron-withdrawing effect of the benzoyl group will reduce the basicity of the piperazine nitrogen. For 1-benzoylpiperazine, a predicted pKa is around 8.48.[3] The additional methyl group at position 3 is weakly electron-donating and is expected to have a minor effect on the pKa. Therefore, an estimated pKa in the range of 7.5 to 8.5 is a reasonable starting point for pH-modification strategies.
logP 2.5 - 3.5The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[4][5] A higher logP indicates lower aqueous solubility. The presence of the chlorobenzoyl group significantly increases lipophilicity. For the related compound 1-(4-Chlorobenzhydryl)piperazine, a logP of 3.4 has been reported.[6] Based on this, 1-(4-Chlorobenzoyl)-3-methylpiperazine is expected to be a lipophilic molecule with poor intrinsic aqueous solubility.
Aqueous Solubility PoorGiven the estimated high logP and the presence of a large, non-polar chlorobenzoyl group, the intrinsic aqueous solubility is expected to be low.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of 1-(4-Chlorobenzoyl)-3-methylpiperazine in a question-and-answer format.

Q1: I am having difficulty dissolving 1-(4-Chlorobenzoyl)-3-methylpiperazine in water for my in vitro assay. What is the first thing I should try?

A1: The first and most straightforward approach is pH adjustment . Your compound has a basic piperazine nitrogen, which can be protonated to form a more soluble salt.

  • The Science: By lowering the pH of your aqueous medium to at least 2 pH units below the estimated pKa of the basic nitrogen (pKa ≈ 7.5-8.5), you can ensure that the molecule is predominantly in its ionized, and therefore more water-soluble, form.

  • Practical Steps:

    • Start by preparing a stock solution in a small amount of a water-miscible organic solvent like DMSO or ethanol.

    • Prepare your aqueous buffer (e.g., phosphate or citrate buffer) at a pH of 5.5 or lower.

    • Gradually add small aliquots of your concentrated stock solution to the vortexing buffer. This helps to avoid precipitation.

Q2: I tried adjusting the pH, but I am still seeing precipitation, or I need to work at a neutral pH for my experiment. What are my other options?

A2: If pH adjustment is not sufficient or not compatible with your experimental conditions, you can explore the use of co-solvents .

  • The Science: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Important Considerations:

    • Toxicity: Be mindful of the potential toxicity of the co-solvent to your biological system. It is crucial to run a vehicle control to assess the effect of the co-solvent alone.

    • Concentration: Use the lowest effective concentration of the co-solvent. Typically, starting with 1-5% (v/v) is a good practice.

Q3: My compound is still not soluble enough even with pH adjustment and co-solvents. Are there more advanced techniques I can use?

A3: Yes, you can explore the use of solubilizing excipients such as cyclodextrins and surfactants.

  • Cyclodextrins:

    • The Science: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 1-(4-Chlorobenzoyl)-3-methylpiperazine can be encapsulated within the hydrophobic core, forming an inclusion complex that has a much higher aqueous solubility.

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their higher solubility and lower toxicity compared to native cyclodextrins.

  • Surfactants:

    • The Science: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can entrap your poorly soluble compound, increasing its overall solubility in the aqueous medium.

    • Commonly Used Surfactants: Polysorbate 80 (Tween® 80) and Cremophor® EL are non-ionic surfactants often used in pharmaceutical formulations.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details the steps for preparing an acidic aqueous solution of 1-(4-Chlorobenzoyl)-3-methylpiperazine.

  • Prepare a Concentrated Stock Solution: Dissolve 10 mg of 1-(4-Chlorobenzoyl)-3-methylpiperazine in 1 mL of DMSO to create a 10 mg/mL stock solution.

  • Prepare an Acidic Buffer: Prepare a 50 mM citrate buffer at pH 4.5.

  • Dilution: While vigorously vortexing the acidic buffer, add your DMSO stock solution dropwise to achieve the desired final concentration. Do not exceed a final DMSO concentration of 1% (v/v) if possible, to minimize potential solvent effects in biological assays.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is likely that your compound is solubilized.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol provides a general method for using co-solvents to improve solubility.

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system (e.g., ethanol, PEG 400).

  • Prepare a Co-solvent/Buffer Mixture: Prepare your desired aqueous buffer and add the selected co-solvent to a final concentration of 5% (v/v). For example, add 5 mL of ethanol to 95 mL of phosphate-buffered saline (PBS).

  • Dissolution: Directly weigh and attempt to dissolve 1-(4-Chlorobenzoyl)-3-methylpiperazine in the co-solvent/buffer mixture with the aid of sonication or vortexing. Alternatively, use the stock solution method described in Protocol 1, adding the stock to the co-solvent/buffer mixture.

  • Vehicle Control: Remember to prepare a vehicle control containing the same concentration of the co-solvent in the buffer to account for any effects of the solvent on your experiment.

Protocol 3: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines the use of a cyclodextrin to improve aqueous solubility.

  • Prepare an HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 1 g of HP-β-CD in 10 mL of water).

  • Prepare a Concentrated Stock Solution: Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., 20 mg/mL in ethanol).

  • Complexation: While stirring the HP-β-CD solution, slowly add the stock solution of your compound.

  • Equilibration: Allow the mixture to stir at room temperature for at least one hour to facilitate the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes improve complexation efficiency, but be cautious of compound stability at elevated temperatures.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or potential aggregates.

Visualization of Methodologies

Diagram 1: Decision Tree for Solubility Enhancement

G start Start: Poor Aqueous Solubility ph_adjust Is pH adjustment compatible with the experiment? start->ph_adjust ph_yes Yes ph_adjust->ph_yes Yes ph_no No ph_adjust->ph_no No protocol1 Protocol 1: pH Adjustment ph_yes->protocol1 cosolvent Try Co-solvents ph_no->cosolvent end_success Solubility Improved protocol1->end_success end_fail Consult Further (e.g., formulation development) protocol1->end_fail cosolvent_compat Is co-solvent compatible with the experiment? cosolvent->cosolvent_compat cosolvent_yes Yes cosolvent_compat->cosolvent_yes Yes cosolvent_no No cosolvent_compat->cosolvent_no No protocol2 Protocol 2: Co-solvency cosolvent_yes->protocol2 excipients Use Solubilizing Excipients cosolvent_no->excipients protocol2->end_success protocol2->end_fail protocol3 Protocol 3: Cyclodextrins or Surfactants excipients->protocol3 protocol3->end_success protocol3->end_fail

Caption: A decision-making workflow for improving the aqueous solubility of 1-(4-Chlorobenzoyl)-3-methylpiperazine.

Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound 1-(4-Chlorobenzoyl)-3-methylpiperazine complex [Compound + HP-β-CD] compound->complex Encapsulation cyclodextrin HP-β-CD (Hydrophilic exterior, hydrophobic interior) cyclodextrin->complex solution Clear Aqueous Solution complex->solution Improved Aqueous Solubility

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing the Purification of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating and purifying 1-(4-Chlorobenzoyl)-3-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating and purifying 1-(4-Chlorobenzoyl)-3-methylpiperazine .

Structurally, this molecule possesses a neutral amide bond at the N1 position and a basic secondary amine at the N4 position. This bifunctional nature dictates its behavior: it is prone to hydrogen bonding, forms stable salts, and interacts strongly with acidic surfaces. The following guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity recovery.

Purification Workflow

G Crude Crude Reaction Mixture AcidExt Acidic Extraction (pH < 2) Crude->AcidExt OrgDiscard Organic Phase (Discard) AcidExt->OrgDiscard Organic AqPhase Aqueous Phase (Protonated Salt) AcidExt->AqPhase Aqueous Basification Basification (pH > 12) AqPhase->Basification AqDiscard Aqueous Phase (Discard) Basification->AqDiscard Aqueous FreeBase Crude Free Base Basification->FreeBase Organic Chromatography Silica Chromatography FreeBase->Chromatography Option A Crystallization Salt Crystallization FreeBase->Crystallization Option B Pure Pure Product Chromatography->Pure Crystallization->Pure

Workflow for the isolation and purification of 1-(4-Chlorobenzoyl)-3-methylpiperazine.

Section 1: Liquid-Liquid Acid-Base Extraction (The Primary Cleanup)

Mechanistic Causality: The secondary amine of the piperazine ring has a pKa of approximately 9.8. At a pH below 2, the amine is fully protonated, converting the lipophilic free base into a highly water-soluble hydrochloride salt. Neutral organic impurities (e.g., unreacted 4-chlorobenzoyl chloride or reaction byproducts) remain in the organic phase. This orthogonal solubility allows for rapid, scalable isolation 1.

Q: During the basification and extraction of the free base, I encounter severe, unbreakable emulsions. How can I resolve this? A: Emulsions in piperazine extractions are caused by the molecule's surfactant-like properties at intermediate pH levels, where partially protonated species bridge the aqueous-organic interface. Resolution: Force the system to the extremes of the pH scale. Ensure the aqueous layer is strictly pH > 12 using 2M NaOH. If an emulsion persists, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase. This "salts out" the organic compound and increases the density difference between the phases.

Self-Validating Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification: Add 1M aqueous HCl in portions until the aqueous phase reaches pH < 2. (Validate: Test with pH paper. Causality: Ensures complete protonation of the N4 amine).

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with EtOAc. (Validate: TLC of the discarded organic layer should show the complete absence of the target piperazine).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH is > 12. (Causality: Deprotonates the ammonium salt back to the lipophilic free base).

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 5 mL/g). (Validate: TLC of the exhausted aqueous layer should show no remaining product).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 2: Silica Gel Column Chromatography (Addressing Tailing)

Mechanistic Causality: Free secondary amines act as strong hydrogen-bond acceptors and donors. When passed through standard, untreated silica gel, the basic piperazine nitrogen interacts irreversibly with the acidic silanol groups (-SiOH) on the silica surface. This leads to severe peak tailing, poor resolution, and low recovery 2.

Q: My compound streaks continuously across the TLC plate and tails massively on the column, even when using highly polar eluents like 10% Methanol in DCM. What is the fix? A: Increasing solvent polarity will not overcome the acid-base interaction between the silica and the amine. You must chemically deactivate the silica column by adding a volatile basic modifier, such as 1-5% Triethylamine (TEA) or concentrated Ammonium Hydroxide, to your mobile phase.

Self-Validating Protocol: Amine-Deactivated Chromatography
  • Solvent Preparation: Prepare an eluent system of DCM/MeOH/TEA in a 94:5:1 ratio.

  • Column Packing & Equilibration: Slurry-pack the silica gel using the prepared eluent. Flush the column with at least 3 column volumes (CV) of the TEA-containing solvent. (Causality: TEA binds to the strongly acidic silanol sites, neutralizing them before the sample is loaded).

  • Loading: Dissolve the crude 1-(4-Chlorobenzoyl)-3-methylpiperazine in a minimum volume of DCM and load it onto the column.

  • Elution: Elute the column, collecting fractions 3. (Validate: Spot fractions on a TLC plate pre-treated with TEA; the product must elute as a tight, circular spot without streaking. If streaking occurs, the column was insufficiently equilibrated).

Section 3: Salt Formation and Crystallization (Final Polishing)

Mechanistic Causality: For ultra-high purity (>99%), converting the free base into a crystalline salt (e.g., hydrochloride) is superior to chromatography. The highly ordered crystal lattice strictly excludes structurally dissimilar impurities during nucleation.

Q: When I add ethereal HCl to my free base solution, the product "oils out" as a sticky syrup at the bottom of the flask instead of forming crystals. How do I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when the local supersaturation is too high. Resolution: Do not use pure non-polar solvents (like ether) for the initial salt formation. Dissolve the free base in a minimum amount of warm Ethanol or Isopropanol. Add the HCl source slowly with vigorous stirring. If oiling still occurs, reheat the mixture until homogenous, allow it to cool very slowly, and introduce a seed crystal.

Self-Validating Protocol: Hydrochloride Salt Crystallization
  • Dissolution: Dissolve 1 g of pure free base in 5 mL of warm Isopropanol (IPA).

  • Salt Formation: While stirring vigorously, add 1.05 equivalents of 4M HCl in Dioxane dropwise. (Causality: Slow addition prevents massive local supersaturation, favoring crystal nucleation over oiling out).

  • Maturation: Allow the solution to cool to room temperature slowly over 2 hours, then transfer to an ice bath for 1 hour.

  • Filtration: Filter the resulting white crystals under vacuum. Wash the filter cake with 2 mL of ice-cold IPA, followed by 5 mL of cold Diethyl Ether. (Validate: The ether wash removes any residual non-polar impurities and facilitates rapid drying. The filtrate should run clear).

  • Drying: Dry the crystals under high vacuum at 40°C to constant weight.

Quantitative Data: Comparison of Purification Methods

To assist in selecting the optimal purification strategy for your specific workflow stage, the following table summarizes the expected performance metrics for each technique:

Purification MethodTarget Impurities RemovedYield Recovery (%)Purity Achieved (%)Scalability
Acid-Base Extraction Unreacted acid chlorides, neutral organics85 - 95%80 - 90%Excellent (kg scale)
Silica Chromatography Structurally similar basic byproducts70 - 85%95 - 98%Moderate (g scale)
Salt Crystallization Trace isomers, colored impurities60 - 80%> 99.5%Excellent (kg scale)
References
  • Discovery libraries targeting the major enzyme classes: the serine hydrolases, PMC - NIH,
  • Technical Support Center: Column Chrom
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Welcome to the Technical Support Center for 1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS: 1240574-43-9). This compound is a critical building block in medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS: 1240574-43-9). This compound is a critical building block in medicinal chemistry. However, its structural features—specifically the unprotected secondary amine on the piperazine ring—make it highly susceptible to environmental degradation. This guide is engineered for drug development professionals to mitigate degradation, ensure batch-to-batch reproducibility, and recover compromised materials.

Section 1: The Causality of Degradation (Mechanistic Insights)

To prevent degradation, one must understand the molecule's vulnerabilities. While the N1 position is protected by a robust 4-chlorobenzoyl amide, the N4 position contains a sterically accessible secondary amine.

  • Atmospheric CO₂ Absorption (The Primary Culprit): The most common mode of "degradation" is not decomposition, but a rapid nucleophilic attack of the free N4 amine on atmospheric carbon dioxide. This forms a zwitterionic intermediate that rearranges into a stable piperazine carbamate salt[1]. This drastically alters the compound's physical state, turning it from a powder into an insoluble, sticky gum.

  • Oxidative Cleavage: In the presence of transition metal impurities, UV light, or dissolved oxygen, the electron-rich piperazine ring can undergo N-oxidation followed by ring-opening[2]. This is an irreversible degradation pathway.

  • Amide Hydrolysis: Although benzamides are generally stable, prolonged exposure to high ambient humidity combined with localized pH extremes (often self-induced when the basic free amine absorbs water) can slowly hydrolyze the bond, yielding 4-chlorobenzoic acid and 2-methylpiperazine.

Section 2: Troubleshooting Guides & FAQs

Q1: My compound was a free-flowing white powder, but after a month in the desiccator, it has become a sticky, glassy mass. What happened? A1: Your compound has absorbed atmospheric CO₂ to form a carbamate salt. Desiccators control moisture but do not eliminate CO₂. The free secondary amine on the piperazine ring is highly reactive toward carbon dioxide. To prevent this, the free base must be stored under an inert atmosphere (Argon/Nitrogen).

Q2: I am trying to use the stored compound in a Buchwald-Hartwig amination, but it is no longer soluble in dichloromethane (DCM). Why? A2: This is the secondary consequence of carbamate formation. Carbamate salts are highly polar and insoluble in standard organic solvents like DCM or ethyl acetate. You must reverse the carbamate formation using an alkaline wash (see Protocol 1) before use.

Q3: Should I purchase the free base or the HCl salt for long-term storage? A3: Always prioritize the HCl salt for long-term storage. Protonation of the N4 amine renders it non-nucleophilic, completely preventing CO₂ absorption and significantly reducing oxidative degradation pathways[3]. The free base should only be generated in situ or stored for less than 30 days, as refrigeration or freezing is required for prolonged integrity[4].

Section 3: Quantitative Storage Parameters

The following table summarizes the drastically different storage requirements depending on the salt form of the compound.

Parameter1-(4-Chlorobenzoyl)-3-methylpiperazine (Free Base)1-(4-Chlorobenzoyl)-3-methylpiperazine (HCl Salt)
Physical State Viscous oil to low-melting solidCrystalline powder
Nucleophilicity (N4) High (Reactive)Negligible (Protonated)
CO₂ Susceptibility High (Forms carbamates rapidly)None
Oxidation Risk Moderate (Requires amber vials)Low
Optimal Storage Temp -20°C4°C to 25°C
Atmosphere Required Argon / NitrogenAmbient (Desiccated)
Solubility Profile DCM, EtOAc, MeOHWater, MeOH, DMSO
Section 4: Experimental Protocols
Protocol 1: Recovery of Free Base from Carbamate-Degraded Material

If your free base has turned into a sticky carbamate, it can be fully recovered. The high pH shifts the equilibrium, decomposing the carbamate back into CO₂ (as carbonate) and the free amine.

  • Suspension: Suspend the degraded sticky mass in a 1:1 volumetric mixture of Dichloromethane (DCM) and 1.0 M NaOH (aq).

  • Decomposition: Stir vigorously for 30 minutes at room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Self-Validation Checkpoint: Test the pH of the upper aqueous layer using indicator paper. It must be >10. Causality: If the pH is below 10, the carbamate intermediate will not fully decompose, leaving your compound trapped in the aqueous layer. A pH >10 confirms complete deprotonation of the piperazine, ensuring it partitions entirely into the organic DCM phase.

  • Extraction: Extract the aqueous layer with additional DCM (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure free base.

Protocol 2: Inert Storage Workflow for Free Base Piperazines

For short-term storage of the free base (e.g., between synthetic steps).

  • Vial Selection: Transfer the freshly synthesized or recovered free base into amber glass vials to prevent UV-induced N-oxidation.

  • Purging: Place the open vials in a vacuum desiccator. Apply vacuum (<-70 kPa) for 5 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

  • Sealing: Cap the vials tightly under the Argon stream and seal the caps with Parafilm.

  • Storage & Self-Validation Checkpoint: Store the vials at -20°C. Validation: After 24 hours, observe the Parafilm. It should slightly indent inward due to the contraction of the Argon gas at low temperatures. If the Parafilm is loose or bulging, the seal has failed, and the purging process must be repeated.

Section 5: Degradation & Recovery Logic Visualization

PiperazineDegradation N1 1-(4-Chlorobenzoyl)-3-methylpiperazine N2 Storage Condition N1->N2 N3 Air Exposure (CO2 + O2) N2->N3 Improper N4 Argon + -20°C (Ideal) N2->N4 Proper N5 Carbamate Salt (Insoluble) N3->N5 CO2 Attack N6 N-Oxidation (Degradation) N3->N6 O2 Attack N7 Protocol 1: Alkaline Wash N5->N7 Reversible N8 Discard N6->N8 Irreversible N7->N1 Recovered

Degradation pathways and recovery logic for 1-(4-Chlorobenzoyl)-3-methylpiperazine.

Sources

Optimization

Technical Support Center: Regioselectivity in the Synthesis of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorobenzoyl)-3-methylpiperazine. This resource provides in-depth trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorobenzoyl)-3-methylpiperazine. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of controlling regioisomeric impurities in this critical reaction. Our aim is to equip you with the scientific understanding and practical protocols necessary to optimize your synthesis for higher purity and yield.

Introduction to the Challenge: The Regioisomer Problem

The acylation of 3-methylpiperazine with 4-chlorobenzoyl chloride is intended to produce the desired product, 1-(4-chlorobenzoyl)-3-methylpiperazine. However, a common and often significant impurity is the regioisomer, 1-(4-chlorobenzoyl)-2-methylpiperazine. The formation of this impurity complicates downstream processing and purification, impacting overall yield and the quality of the final compound.

The core of this issue lies in the differential reactivity of the two secondary amine nitrogens in the 3-methylpiperazine starting material. The nitrogen at position 1 (N1) is adjacent to the methyl group, while the nitrogen at position 4 (N4) is more distant. This structural asymmetry is the primary determinant of the reaction's regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomeric impurity formation in the acylation of 3-methylpiperazine?

The formation of the 1-(4-chlorobenzoyl)-2-methylpiperazine impurity is primarily due to the acylation occurring at the N1 position, which is sterically hindered by the adjacent methyl group. The desired product is formed by acylation at the less hindered N4 position. The ratio of these two products is determined by a combination of factors, including steric hindrance, reaction temperature, and the choice of solvent and base.[1][2]

Q2: How can I quickly assess the ratio of my desired product to the regioisomeric impurity?

The most common and effective methods for determining the regioisomeric ratio are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] GC-MS can often separate the two isomers, providing a clear ratio of their relative abundance. 1H NMR is also a powerful tool, as the chemical shifts of the piperazine ring protons will be distinct for each isomer due to the different electronic environments created by the acyl group's position relative to the methyl group.

Q3: Is there a general set of conditions that favors the formation of the desired 1-(4-chlorobenzoyl)-3-methylpiperazine?

Yes. Generally, conditions that are under kinetic control will favor the formation of the desired N4-acylated product. This typically involves using a non-polar solvent, a sterically hindered base, and maintaining a low reaction temperature.[6][7][8] These conditions accentuate the steric hindrance at the N1 position, making the N4 nitrogen the more accessible site for acylation.

Troubleshooting Guide: Minimizing Regioisomeric Impurities

This section provides a detailed, step-by-step guide to troubleshooting and optimizing the regioselectivity of your reaction.

Issue: High Levels of the 1-(4-chlorobenzoyl)-2-methylpiperazine Impurity Detected

Underlying Cause: The formation of the undesired regioisomer suggests that the reaction conditions are allowing for significant acylation at the sterically hindered N1 position. This can be due to factors that overcome the kinetic barrier, such as high temperatures, or the use of small, non-hindered bases.

Troubleshooting Workflow:

start High Regioisomeric Impurity Detected step1 Step 1: Temperature Control (Kinetic vs. Thermodynamic Control) start->step1 step2 Step 2: Solvent Selection step1->step2 If impurity persists step3 Step 3: Base Selection step2->step3 If impurity persists step4 Step 4: Rate of Addition of Acylating Agent step3->step4 If impurity persists end_node Optimized Regioselectivity step4->end_node Successful Optimization

Caption: Troubleshooting workflow for reducing regioisomeric impurities.

Step 1: Implement Kinetic Control via Temperature Modification

Rationale: The reaction leading to the desired N4-acylated product is generally faster due to lower steric hindrance, making it the kinetically favored product.[7] The formation of the N1-acylated isomer requires more energy to overcome the steric barrier and is the thermodynamically controlled product. By lowering the reaction temperature, you can favor the kinetic pathway.

Experimental Protocol:

  • Initial Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpiperazine (1.2 equivalents) and a suitable base (see Step 3) in an anhydrous, non-polar solvent (see Step 2).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. For more stringent control, a dry ice/acetone bath can be used to achieve temperatures of -20°C to -78°C.

  • Slow Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled piperazine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Maintain the low temperature for the duration of the reaction. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Analysis: Quench the reaction with cold water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. Analyze the crude product by GC-MS or 1H NMR to determine the new regioisomeric ratio.

Expected Outcome: A significant reduction in the amount of the 1-(4-chlorobenzoyl)-2-methylpiperazine impurity.

Step 2: Optimize Solvent Choice

Rationale: The polarity of the solvent can influence the transition state of the acylation reaction. Non-polar solvents are less likely to stabilize the more polar transition state leading to the sterically hindered product.

Solvent Comparison Table:

SolventDielectric Constant (Approx.)Expected Effect on Regioselectivity
Dichloromethane (DCM)9.1Moderate selectivity
Tetrahydrofuran (THF)7.6Good selectivity
Toluene2.4Excellent selectivity
Acetonitrile (ACN)37.5Poor selectivity

Experimental Protocol:

  • Following the general protocol outlined in Step 1, conduct parallel reactions using different anhydrous solvents from the table above.

  • Maintain a consistent low temperature and use the same base for all reactions to isolate the effect of the solvent.

  • Analyze the regioisomeric ratio for each reaction to determine the optimal solvent.

Step 3: Select an Appropriate Base

Rationale: The base used to scavenge the HCl byproduct can also influence the regioselectivity. A sterically hindered, non-nucleophilic base is less likely to interact with the hindered N1 position, thereby leaving the N4 position as the primary site of deprotonation and subsequent acylation.

Base Selection Guide:

BaseStructureKey FeatureRecommendation
Triethylamine (TEA)Et₃NModerately hinderedGood starting point
Diisopropylethylamine (DIPEA)i-Pr₂NEtHighly hindered Recommended for high selectivity
PyridineC₅H₅NSmall, nucleophilicNot recommended

Experimental Protocol:

  • Using the optimal temperature and solvent determined in the previous steps, perform reactions with different bases.

  • Use 1.1 to 1.5 equivalents of the base.

  • Compare the regioisomeric ratios to identify the base that provides the highest selectivity for the desired product.

Step 4: Control the Rate of Addition

Rationale: A slow, dropwise addition of the 4-chlorobenzoyl chloride ensures that its concentration in the reaction mixture remains low at all times. This minimizes the chance of the acylating agent reacting at the less reactive, sterically hindered N1 site, especially as the more reactive N4 sites are consumed.

Visualizing the Mechanistic Rationale:

cluster_0 Acylation of 3-Methylpiperazine cluster_1 Kinetic Pathway (Favored at Low Temp) cluster_2 Thermodynamic Pathway Reactants 3-Methylpiperazine + 4-Chlorobenzoyl Chloride N4_Attack Attack at less hindered N4 Reactants->N4_Attack Fast N1_Attack Attack at more hindered N1 Reactants->N1_Attack Slow Kinetic_Product Desired Product: 1-(4-Chlorobenzoyl)-3-methylpiperazine N4_Attack->Kinetic_Product Low Activation Energy Thermo_Product Regioisomeric Impurity: 1-(4-Chlorobenzoyl)-2-methylpiperazine N1_Attack->Thermo_Product High Activation Energy

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 1-(4-Chlorobenzoyl)-3-methylpiperazine LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects in bioanalytical methods. The following information is based on established scientific principles and field-proven insights to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a concern for my 1-(4-Chlorobenzoyl)-3-methylpiperazine analysis?

A1: The "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is 1-(4-Chlorobenzoyl)-3-methylpiperazine.[1] In biological samples such as plasma or serum, this includes a complex mixture of proteins, lipids (especially phospholipids), salts, and metabolites.[1][2]

Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][3] This interference can either suppress or, less commonly, enhance the signal of 1-(4-Chlorobenzoyl)-3-methylpiperazine, leading to inaccurate and unreliable quantification.[3] Electrospray ionization (ESI) is particularly susceptible to these effects.[4] Given the critical need for accurate data in drug development, understanding and mitigating matrix effects is paramount.[5]

Q2: I'm observing poor reproducibility and inconsistent peak areas for my QC samples. Could this be due to matrix effects?

A2: Yes, poor reproducibility, inaccurate quantification, and non-linear calibration curves are classic signs that matrix effects may be impacting your assay.[6] You might also notice a decrease in the overall sensitivity of your method.[6] Inconsistent results for quality control (QC) samples across different batches of a biological matrix are a strong indicator of variable matrix effects.[6]

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[7] A solution of 1-(4-Chlorobenzoyl)-3-methylpiperazine is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal of the infused analyte indicates the presence of matrix effects at that specific retention time.[6][7]

  • Quantitative Post-Extraction Spike Method: This is the standard for quantifying the extent of matrix effects.[4] It involves comparing the peak response of your analyte in a neat (clean) solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The matrix factor (MF) is then calculated. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. According to regulatory guidelines, such as those from the FDA, it is recommended to evaluate matrix effects using at least six different lots of the biological matrix.[8]

Troubleshooting and Optimization Guide

Issue 1: Significant ion suppression is observed at the retention time of 1-(4-Chlorobenzoyl)-3-methylpiperazine.

This is a common issue, often caused by co-eluting endogenous components from the biological matrix, particularly phospholipids.[4]

Root Cause Analysis & Solution Workflow

A Start: Ion Suppression Observed B Step 1: Enhance Sample Preparation A->B Initial Approach C Step 2: Optimize Chromatography B->C If suppression persists F End: Matrix Effect Minimized B->F If successful D Step 3: Adjust MS Parameters C->D For further refinement C->F If successful E Step 4: Use a Stable Isotope-Labeled Internal Standard D->E For compensation D->F If successful E->F

Caption: Troubleshooting workflow for ion suppression.

Step 1: Enhance Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[1][4]

  • Protein Precipitation (PPT): While simple, PPT is often insufficient as it does not effectively remove phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing interferences. By adjusting the pH of the aqueous sample and using an appropriate immiscible organic solvent, you can selectively extract 1-(4-Chlorobenzoyl)-3-methylpiperazine.[4]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[10] For a basic compound like 1-(4-Chlorobenzoyl)-3-methylpiperazine, a mixed-mode cation exchange (MCX) sorbent is highly recommended. This allows for a multi-step wash protocol to remove neutral and acidic interferences, as well as phospholipids, leading to a much cleaner extract.[2][11]

    • Specialized Phospholipid Removal: Consider using SPE plates or cartridges specifically designed for phospholipid removal, such as those with zirconia-coated silica or other proprietary phases (e.g., HybridSPE®).[4][12][13] These can be highly effective at targeting and removing this major source of ion suppression.[12]

Technique Pros Cons Effectiveness for Phospholipid Removal
Protein Precipitation (PPT) Simple, fast, inexpensiveLow selectivity, often leaves phospholipids[9]Poor
Liquid-Liquid Extraction (LLE) Good for removing some interferencesCan be labor-intensive, uses organic solventsModerate
Solid-Phase Extraction (SPE) High selectivity and recovery, can be automated[10]More complex method developmentGood to Excellent (depending on sorbent)
Phospholipid Removal SPE Highly specific for phospholipids[12]Higher costExcellent
Step 2: Optimize Chromatographic Conditions

If sample preparation alone is not sufficient, modifying your LC method can help separate your analyte from the interfering matrix components.[1][14]

  • Adjust the Gradient: A longer, shallower gradient can improve the resolution between your analyte and co-eluting interferences.

  • Change Mobile Phase: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can alter selectivity.

  • Use a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can provide a different elution profile and potentially resolve the interference.

Step 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a stable isotope-labeled internal standard (e.g., deuterium or carbon-13 labeled 1-(4-Chlorobenzoyl)-3-methylpiperazine) is the gold standard for compensating for matrix effects.[1] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[4][14] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

Issue 2: My calibration curve is non-linear, and my accuracy is outside the acceptable range of 80-120%.

This issue is often a direct consequence of uncompensated matrix effects, which can vary with analyte concentration.

Protocol: Matrix-Matched Calibration

To account for consistent matrix effects, preparing your calibration standards and quality controls in the same biological matrix as your unknown samples is a crucial strategy.[1][7]

Step-by-Step Protocol:

  • Source Blank Matrix: Obtain at least six different lots of the blank biological matrix (e.g., human plasma) from individual donors.[8]

  • Prepare Stock Solutions: Create separate, verified stock solutions of 1-(4-Chlorobenzoyl)-3-methylpiperazine for your calibration standards and QCs.[8]

  • Spike the Matrix: Prepare your calibration curve by spiking the blank matrix with known concentrations of the analyte.

  • Process Samples: Extract the matrix-matched calibrators, QCs, and your unknown samples using the exact same validated sample preparation method.

  • Analyze and Quantify: Analyze the processed samples by LC-MS. The calibration curve generated from the matrix-matched standards will be used to quantify the unknown samples. This approach helps to normalize the impact of the matrix across the entire analytical run.[7]

A Start: Inaccurate Quantification B Prepare Calibrators in Neat Solvent A->B C Prepare Calibrators in Blank Matrix Extract A->C D Compare Slopes of Calibration Curves B->D C->D E Slopes Differ Significantly (Matrix Effect Confirmed) D->E Yes H Slopes are Similar (Matrix Effect is Minimal) D->H No F Implement Matrix-Matched Calibration for all Analyses E->F G End: Improved Accuracy F->G I Investigate Other Causes (e.g., instrument issues, standard prep errors) H->I

Caption: Decision tree for addressing inaccurate quantification.

By systematically applying these troubleshooting strategies, you can effectively identify, mitigate, and control for matrix effects in your LC-MS analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine, ensuring the generation of high-quality, reliable, and defensible data in compliance with regulatory expectations.[5][15]

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. JSM Biochemistry and Molecular Biology. Available from: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Available from: [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Amsbiopharma. Available from: [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International - Chromatography Online. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available from: [Link]

  • HybridSPE®-Phospholipid Technology. Bioanalysis Zone. Available from: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available from: [Link]

  • Overcoming Matrix Effects. Bioanalysis Zone. Available from: [Link]

  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Waters. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation. Available from: [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 1-(4-Chlorobenzoyl)-3-methylpiperazine

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when developing robust chromatographic methods for basic pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when developing robust chromatographic methods for basic pharmaceutical intermediates. 1-(4-Chlorobenzoyl)-3-methylpiperazine presents specific analytical hurdles: it contains a neutral amide group and a highly basic secondary amine on the piperazine ring (pKa ~8.5–9.5).

When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this basic moiety frequently triggers severe peak tailing, retention time drift, and poor recovery. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your mobile phase and ensure reproducible, high-efficiency separations.

Part 1: Troubleshooting Guide & Causality Analysis

Q1: Why does 1-(4-Chlorobenzoyl)-3-methylpiperazine exhibit severe peak tailing (As > 2.0), and how can I fix it?

The Causality: Peak tailing for basic piperazine derivatives is primarily driven by secondary ion-exchange interactions[1]. In standard mobile phases (pH 4–8), the secondary amine of the piperazine ring is fully protonated (positively charged). Simultaneously, residual silanol groups (-SiOH) on the silica stationary phase dissociate into anionic silanoxides (-SiO⁻)[2]. The electrostatic attraction between the protonated piperazine and the anionic silanols creates a secondary, highly energetic retention mechanism. Because these active silanol sites are limited and heterogeneous, the analyte elutes with a pronounced tail[3].

The Solution: To eliminate this secondary interaction, you must control the ionization state of either the stationary phase or the analyte:

  • Low pH Mobile Phase (Silanol Neutralization): Lowering the mobile phase pH to ≤ 2.5 forces the acidic silanol groups to remain protonated and neutral, effectively shutting down the ion-exchange mechanism[4].

  • Silanol Suppressors (Competitive Binding): Adding a competing base, such as 5 mM Triethylamine (TEA), masks the residual silanols. TEA is a small, highly basic molecule that sterically blocks active silanol sites, allowing the bulkier piperazine analyte to elute symmetrically[2].

Quantitative Impact of Mobile Phase Adjustments:

Mobile Phase ConditionMechanism of ActionExpected Peak Asymmetry (As)
pH 7.0 Phosphate BufferBoth amine and silanols are ionized (strong interaction)> 2.0 (Severe Tailing)
pH 3.0 Phosphate BufferSilanols partially neutralized1.3 - 1.5 (Moderate)
pH 2.5 Phosphate + 5mM TEASilanols neutralized + sterically suppressed by TEA1.0 - 1.1 (Excellent)
High pH (pH 10.5) AmmoniaPiperazine amine deprotonated (neutralized)1.0 - 1.2 (Good)*

*Requires specialized high-pH tolerant columns (e.g., Ethylene Bridged Hybrid).

Q2: How do I determine if the tailing is caused by the chemistry (silanols) or a physical system issue?

The Causality: Physical issues (e.g., column voids, dead volume in fittings) cause all peaks to tail uniformly due to infinite dilution in empty spaces. Chemical issues (acid-base interactions) selectively affect ionizable compounds[5].

Self-Validating Diagnostic Protocol:

  • Prepare a sample containing 1-(4-Chlorobenzoyl)-3-methylpiperazine and a neutral marker compound (e.g., Toluene or Uracil).

  • Inject the mixture using your current mobile phase conditions.

  • Evaluate the symmetry of both peaks:

    • If the neutral compound tails: The issue is physical. Inspect your PEEK tubing, zero-dead-volume fittings, and guard columns for voids[5].

    • If the neutral compound is perfectly symmetrical but the piperazine tails: The issue is chemical. Proceed with mobile phase pH optimization or column replacement.

PeakTailingLogic Start Observe Peak Tailing (As > 1.5) CheckSystem Inject Neutral Marker (e.g., Toluene) Start->CheckSystem IsNeutralTailing Does Neutral Peak Tail? CheckSystem->IsNeutralTailing Physical Physical Issue: Check fittings & void IsNeutralTailing->Physical Yes Chemical Chemical Issue: Silanol Interactions IsNeutralTailing->Chemical No AdjustPH Adjust Mobile Phase pH (pH < 3.0) Chemical->AdjustPH AddTEA Add Silanol Suppressor (e.g., 5mM TEA) Chemical->AddTEA

Troubleshooting logic for diagnosing physical vs. chemical peak tailing in HPLC.

Q3: My retention times for the piperazine derivative are drifting between runs. What is causing this instability?

The Causality: Retention time drift for ionizable compounds usually indicates inadequate buffering capacity. If the mobile phase pH is within ±1 unit of the analyte's pKa (~9.0), the molecule exists in an unstable equilibrium between its ionized and neutral states. Small local shifts in pH—caused by sample diluent mismatch or atmospheric CO₂ absorption—will drastically alter the ionization state, changing its hydrophobicity and retention time.

The Solution: Ensure the mobile phase pH is at least 2 units away from the pKa (i.e., pH < 7.0 or pH > 11.0). Always use a buffer with a pKa close to your target pH. For a pH 2.5 mobile phase, phosphate is ideal because its first pKa (pKa₁) is 2.15, providing maximum buffering capacity against injection-solvent perturbations[2].

Part 2: Experimental Methodologies

Protocol: Preparation of Optimized Low-pH Mobile Phase (20 mM Phosphate, pH 2.5 with TEA)

This protocol ensures complete suppression of silanol activity for piperazine derivatives. The order of addition is critical; adding TEA after pH adjustment will ruin the buffer capacity.

  • Weighing: Accurately weigh 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄) for a 1 L preparation.

  • Dissolution: Dissolve the salt in 800 mL of HPLC-grade water.

  • Addition of Suppressor: Add 0.70 mL of Triethylamine (TEA) to achieve a ~5 mM concentration. (Note: The solution pH will rise significantly due to the basicity of TEA).

  • pH Adjustment: Titrate the solution dropwise with concentrated Phosphoric acid (H₃PO₄) while monitoring with a calibrated pH meter until the pH reaches exactly 2.50.

  • Volume Adjustment: Transfer to a 1000 mL volumetric flask and make up to the mark with HPLC-grade water.

  • Filtration: Filter through a 0.2 µm hydrophilic membrane filter and degas via sonication or vacuum before use.

BufferPrepWorkflow Step1 Weigh 20 mM KH2PO4 Step2 Dissolve in 800 mL HPLC Water Step1->Step2 Step3 Add 5 mM TEA (Silanol Blocker) Step2->Step3 Step4 Titrate with H3PO4 to exactly pH 2.5 Step3->Step4 Step5 Make up to 1000 mL & Filter (0.2 µm) Step4->Step5

Step-by-step preparation workflow for pH 2.5 phosphate buffer with TEA additive.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: Can I use LC-MS compatible buffers for this analysis? Yes. If mass spectrometry compatibility is required, non-volatile phosphate buffers and TEA must be strictly avoided to prevent source contamination. Instead, use 0.1% Formic acid (pH ~2.7) or 10 mM Ammonium formate adjusted to pH 3.0 with formic acid. Note that formic acid is a weaker ion-pairing agent than phosphate, so peak shapes may be slightly broader. Using a modern superficially porous particle (SPP) column with a positive surface charge can help recover the peak symmetry lost by removing TEA.

FAQ 2: Why do I lose resolution between 1-(4-Chlorobenzoyl)-3-methylpiperazine and its des-chloro impurity when increasing the organic modifier? In reversed-phase chromatography, increasing the organic modifier reduces the overall retention factor ( k′ ). If k′ drops below 2, the analytes elute too close to the void volume, and the stationary phase does not have sufficient interaction time to differentiate the slight hydrophobic difference between the chlorinated and des-chloro species. Recommendation: Decrease the initial organic concentration or employ a shallower gradient slope (e.g., 1-2% change per minute). Additionally, switching the organic modifier from Acetonitrile to Methanol often provides better selectivity for structurally similar piperazine compounds due to Methanol's protic nature and different hydrogen-bonding capabilities[6].

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.[Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS. [Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]

  • Axion Analytical Labs. "HPLC Peak Tailing." Axion Labs. [Link]

  • American Chemical Society. "Electrochemical HPLC Determination of Piperazine Antihistamine Drugs." ACS Omega. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: 1-(4-Chlorobenzoyl)-3-methylpiperazine vs. 1-(4-Chlorobenzoyl)piperazine as Pharmacological Scaffolds

A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of modern drug discovery, particularly within central nervous system (CNS) therapeutics, the piperazine scaffold is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern drug discovery, particularly within central nervous system (CNS) therapeutics, the piperazine scaffold is a cornerstone of molecular design. Its unique physicochemical properties frequently confer favorable aqueous solubility, oral bioavailability, and the ability to forge critical interactions with biological targets.[1] This guide provides an in-depth comparative analysis of two closely related piperazine derivatives: 1-(4-Chlorobenzoyl)piperazine and its methylated counterpart, 1-(4-Chlorobenzoyl)-3-methylpiperazine.

While direct, head-to-head efficacy data for these specific molecules as standalone therapeutic agents are not prevalent in public literature—as they are often utilized as synthetic intermediates—this guide will establish a framework for comparing their potential efficacy. We will achieve this by examining the fundamental principles of structure-activity relationships (SAR), the well-documented influence of methyl group addition in medicinal chemistry, and by proposing a rigorous experimental workflow for their empirical evaluation.

The Foundational Scaffolds: Chemical Structures and Context

The two molecules at the center of our discussion are structurally similar, differing only by a single methyl group on the piperazine ring. This seemingly minor alteration can, however, induce significant changes in a molecule's pharmacological profile.

  • 1-(4-Chlorobenzoyl)piperazine: This compound serves as a common building block in the synthesis of a variety of pharmacologically active agents. The 4-chlorobenzoyl group is an established pharmacophore, while the unsubstituted piperazine offers a versatile point for further chemical modification.

  • 1-(4-Chlorobenzoyl)-3-methylpiperazine: The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center and steric bulk. This modification can profoundly impact how the molecule interacts with a target receptor or enzyme active site.

The piperazine moiety is a key component in numerous successful drugs, including antipsychotics like Aripiprazole, where it is crucial for receptor binding and the overall mechanism of action.[2][3][4][5] Understanding how subtle modifications to this core scaffold influence biological activity is therefore of paramount importance.

The "Magic Methyl" Effect: Theorizing a Difference in Efficacy

In medicinal chemistry, the addition of a methyl group can sometimes lead to a dramatic and non-obvious improvement in potency or other pharmacological properties. This phenomenon, often termed the "magic methyl" effect, provides a theoretical basis for postulating a difference in efficacy between our two compounds of interest.[6]

The potential impacts of the 3-methyl group include:

  • Conformational Restriction: The methyl group can lock the piperazine ring into a preferred conformation. If this conformation aligns favorably with the binding site of a biological target, it can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

  • Enhanced Binding Interactions: The methyl group can engage in favorable hydrophobic or van der Waals interactions with a specific "hydrophobic pocket" within the target's binding site, thereby increasing affinity and potency.

  • Metabolic Blocking: A strategically placed methyl group can block a site of metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This can increase the molecule's metabolic stability, leading to a longer half-life and improved bioavailability.

  • Altered Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity. This can affect its ability to cross cellular membranes, including the blood-brain barrier, which is critical for CNS-active drugs.[7]

Conversely, the methyl group could also introduce steric hindrance, preventing the molecule from fitting into the binding site, which would decrease its efficacy. Without empirical data, the impact of the 3-methyl substitution remains a critical question to be answered experimentally.

A Proposed Experimental Workflow for Efficacy Comparison

To definitively compare the efficacy of 1-(4-Chlorobenzoyl)-3-methylpiperazine and 1-(4-Chlorobenzoyl)piperazine, a systematic, multi-tiered experimental approach is required. Given the prevalence of the piperazine scaffold in antipsychotic drug discovery, we will use this therapeutic area as a model for our proposed workflow.[8][9]

The following diagram outlines a comprehensive workflow for this comparative evaluation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Comparison P1_Start Compound Synthesis & QC P1_Bind Primary Screen: Radioligand Binding Assays (Dopamine D2, Serotonin 5-HT1A/2A) P1_Start->P1_Bind Test Compounds P1_Func Secondary Screen: Functional Assays (e.g., cAMP, Ca2+ Flux) P1_Bind->P1_Func Active Hits P1_ADME In Vitro ADME-Tox (Metabolic Stability, CYP Inhibition, hERG) P1_Func->P1_ADME Potent Hits P2_PK Pharmacokinetic (PK) Studies in Rodents (Bioavailability, Brain Penetration) P1_ADME->P2_PK Lead Candidates P2_Behav Behavioral Pharmacology Models (e.g., Apomorphine-induced climbing, Prepulse Inhibition) P2_PK->P2_Behav P2_Tox Preliminary Rodent Toxicology P2_Behav->P2_Tox P3_Analysis Comparative Efficacy & Safety Analysis P2_Tox->P3_Analysis

Caption: Proposed workflow for comparing compound efficacy.

Detailed Protocols: Phase 1 (In Vitro)

A. Radioligand Binding Assays

This initial step determines the affinity of each compound for key CNS targets associated with antipsychotic activity, such as dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[10][11]

  • Objective: To determine the binding affinity (Ki) of each compound for selected receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing D2R).

    • In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • Incubate for a defined period (e.g., 90 minutes at room temperature) to allow binding to reach equilibrium.[12]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the IC50 (concentration of compound that inhibits 50% of specific binding) and then convert to Ki using the Cheng-Prusoff equation.

B. Functional Assays

Binding affinity does not always correlate with functional activity (agonist, antagonist, partial agonist). Functional assays are essential to characterize the pharmacological nature of the compound-receptor interaction.

  • Objective: To determine if the compounds act as agonists, antagonists, or partial agonists at the target receptors.

  • Methodology (Example: cAMP Assay for D2 Receptor):

    • Culture cells expressing the D2 receptor (a Gi-coupled receptor) in a 96-well plate.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with a known agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX. Forskolin is added to stimulate adenylate cyclase and produce a robust cAMP signal.

    • Following incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

    • An antagonist will block the quinpirole-induced decrease in cAMP. An agonist will mimic the effect of quinpirole. A partial agonist will produce a sub-maximal response on its own and partially block the effect of a full agonist.

Detailed Protocols: Phase 2 (In Vivo)

Promising candidates from in vitro testing would advance to in vivo models to assess their efficacy in a complex biological system.

A. Pharmacokinetic (PK) Studies

  • Objective: To determine key PK parameters such as oral bioavailability, half-life, and brain-to-plasma ratio.

  • Methodology:

    • Administer the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • At the final time point, collect brain tissue.

    • Process plasma and brain homogenates and quantify the concentration of the compound using LC-MS/MS.

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

B. Behavioral Pharmacology Models

These models are designed to predict antipsychotic efficacy in humans.[8][9]

  • Objective: To evaluate the compound's ability to modulate dopamine-related behaviors.

  • Methodology (Example: Apomorphine-Induced Climbing in Mice):

    • Administer the test compound or vehicle to ICR mice.

    • After a suitable pre-treatment period (e.g., 60 minutes), administer the dopamine agonist apomorphine to induce stereotypic climbing behavior.

    • Place mice in individual wire mesh cages and score climbing behavior at regular intervals for 30 minutes.

    • Effective dopamine D2 receptor antagonists will significantly reduce the climbing behavior induced by apomorphine.[13]

Data Presentation and Comparative Analysis

All quantitative data from these experiments should be systematically tabulated to facilitate a clear comparison.

Table 1: Comparative In Vitro Profile

Parameter 1-(4-Chlorobenzoyl)piperazine 1-(4-Chlorobenzoyl)-3-methylpiperazine
Dopamine D2 Ki (nM) Experimental Value Experimental Value
Serotonin 5-HT1A Ki (nM) Experimental Value Experimental Value
Serotonin 5-HT2A Ki (nM) Experimental Value Experimental Value
D2 Functional Activity (IC50, nM) Experimental Value Experimental Value

| Human Liver Microsome Stability (t½, min) | Experimental Value | Experimental Value |

Table 2: Comparative In Vivo Profile

Parameter 1-(4-Chlorobenzoyl)piperazine 1-(4-Chlorobenzoyl)-3-methylpiperazine
Oral Bioavailability (%) Experimental Value Experimental Value
Brain/Plasma Ratio Experimental Value Experimental Value

| Apomorphine Climbing ED50 (mg/kg) | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for comparing the potential efficacy of 1-(4-Chlorobenzoyl)piperazine and its 3-methyl derivative. The core of the comparison lies in the structure-activity relationship, where the addition of a single methyl group could drastically alter the compound's interaction with key biological targets, its metabolic fate, and its overall pharmacokinetic profile.[6][7]

The proposed experimental workflow, from initial in vitro binding and functional assays to in vivo behavioral models, provides a clear and actionable path for researchers to generate the necessary data for a definitive comparison. The results of these studies would not only determine which of these two scaffolds holds more promise for further development but would also provide invaluable insights into the SAR of this important class of molecules, guiding future drug design efforts.

References

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). MDPI. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). ResearchGate. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). National Center for Biotechnology Information. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed. (1997). National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). MDPI. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed. (2022). National Center for Biotechnology Information. [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. [Link]

  • In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. (1997). Neuropsychopharmacology. [Link]

  • In Vitro and In Vivo Characterization of the Alkaloid Nuciferine. (2016). eScholarship, University of California. [Link]

  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (n.d.). ResearchGate. [Link]

  • Synthesis and bioactivity of aripiprazole derivatives - PubMed. (2006). National Center for Biotechnology Information. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. [Link]

  • Classics in Chemical Neuroscience: Aripiprazole - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Comparative

Validation of Analytical Methods for 1-(4-Chlorobenzoyl)-3-methylpiperazine Quantification: A Comparative Guide

Accurate quantification of pharmaceutical intermediates and process-related impurities is a cornerstone of modern drug development. 1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS: 1240574-43-9)[1] is a critical piperazine d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of pharmaceutical intermediates and process-related impurities is a cornerstone of modern drug development. 1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS: 1240574-43-9)[1] is a critical piperazine derivative frequently encountered in the synthesis of active pharmaceutical ingredients (APIs), including various atypical antipsychotics and antihistamines.

Due to the stringent regulatory expectations outlined in the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines, analytical procedures for such compounds must be rigorously validated to ensure they are fit for their intended purpose[2]. This guide provides an objective comparison of analytical methodologies for quantifying this compound, supported by mechanistic insights and self-validating experimental protocols.

Analytical Strategy & Method Selection

When quantifying basic piperazine derivatives, analysts must choose a technique that balances sensitivity, throughput, and matrix resilience. While HPLC-UV is a staple in routine Quality Control (QC), the demand for trace-level impurity quantification often necessitates the superior selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Comparative Performance Data

The following table summarizes the objective performance metrics of three primary analytical platforms for 1-(4-Chlorobenzoyl)-3-methylpiperazine quantification:

Performance MetricHPLC-UVUPLC-PDALC-MS/MS (MRM)
Sensitivity (LOD) ~0.5 - 1.0 ppm~0.1 - 0.5 ppm< 0.01 ppm
Selectivity Low (Relies on retention time)Moderate (Spectral matching)Extremely High (m/z transitions)
Matrix Interference High susceptibilityModerate susceptibilityLow (Filtered by MRM)
Throughput ~15-20 min/run~5-10 min/run~3-5 min/run
Equipment Cost LowMediumHigh
Ideal Use Case Routine API assay (>0.1%)Fast QA/QC releaseTrace impurity quantification

Mechanistic Insights: The Causality of Method Design

To build a robust, self-validating method, one must understand the physicochemical properties of 1-(4-Chlorobenzoyl)-3-methylpiperazine.

  • Chromatographic Challenges (The Silanol Effect): The molecule contains a secondary amine on the piperazine ring, which is highly basic. In reversed-phase chromatography, basic nitrogen atoms aggressively interact with residual, unreacted silanol groups on standard silica columns, leading to severe peak tailing. Solution: Utilizing an extensively end-capped C18 column or a hybrid-silica particle column mechanically prevents these secondary interactions, ensuring sharp, symmetrical peaks[3].

  • Ionization Efficiency: For LC-MS/MS analysis, the mobile phase must support continuous and stable droplet desolvation in the Electrospray Ionization (ESI) source. Solution: Employing a volatile buffer like 5.0 mM ammonium acetate (pH ~4.5) ensures the piperazine nitrogen remains fully protonated [M+H]+ , maximizing ESI+ sensitivity while preventing the accumulation of non-volatile salts in the mass spectrometer[4].

Fragmentation Precursor Precursor Ion[M+H]+ m/z 239.1 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 4-Chlorobenzoyl Cation m/z 139.0 (Quantifier Ion) CID->Frag1 Amide Bond Cleavage Frag2 3-Methylpiperazine Ion m/z 101.1 (Qualifier Ion) CID->Frag2 Charge Retention

Fig 1. LC-MS/MS CID Fragmentation Pathway for 1-(4-Chlorobenzoyl)-3-methylpiperazine.

Self-Validating Experimental Protocol (LC-MS/MS)

Under ICH Q2(R2), a method must demonstrate specificity, linearity, accuracy, and precision[2]. The following LC-MS/MS protocol is designed as a self-validating system : it incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects and ionization suppression in real-time.

Step 1: Chromatographic & MS Setup
  • Column: End-capped C18 (100 mm × 2.1 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase:

    • Channel A: 5.0 mM Ammonium Acetate in LC-MS grade water.

    • Channel B: Acetonitrile.

  • Gradient: 10% B to 90% B over 4.0 minutes; Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+ MRM): Monitor the primary transition m/z239.1→139.0 (Quantifier) and m/z239.1→101.1 (Qualifier).

Step 2: ICH Q2(R2) Validation Workflow
  • Specificity (Matrix Check):

    • Action: Inject a blank API matrix, a matrix spiked solely with the SIL-IS, and a matrix spiked with the analyte at the Limit of Quantitation (LOQ).

    • Validation Criteria: No interfering peaks >20% of the LOQ area should appear at the retention time of the analyte[2].

  • Linearity & Range:

    • Action: Prepare a 6-point calibration curve ranging from 0.01 ppm to 1.5 ppm. Plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Validation Criteria: Linear regression coefficient ( R2 ) must be >0.999 .

  • Accuracy (Spike Recovery):

    • Action: Spike the API sample matrix at 50%, 100%, and 150% of the target specification limit. Extract and analyze in triplicate.

    • Validation Criteria: The SIL-IS corrected mean recovery must fall between 85% and 115%, proving the method's resilience against matrix suppression[4].

  • Precision (Repeatability):

    • Action: Perform 6 independent sample preparations at the 100% specification level.

    • Validation Criteria: The Relative Standard Deviation (RSD) of the calculated concentrations must be <5.0% .

ValidationWorkflow Start Method Selection 1-(4-Chlorobenzoyl)-3-methylpiperazine HPLC HPLC-UV (Routine QA/QC) Start->HPLC LCMS LC-MS/MS (Trace Impurity) Start->LCMS Spec Specificity (Blank & Spike) HPLC->Spec LCMS->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 5.0%) Acc->Prec Sens Sensitivity (LOD / LOQ) Prec->Sens Report Validated Method (ICH Q2(R2) Compliant) Sens->Report

Fig 2. ICH Q2(R2) Validation Lifecycle for Piperazine Derivative Quantification.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • Arabian Journal of Chemistry. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Structural Analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals The piperazine scaffold is a privileged structure in medicinal chemistry, recognized for its frequent appearance in a wide range of clinically appr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, recognized for its frequent appearance in a wide range of clinically approved drugs.[1][2] Its unique physicochemical properties, including its ability to engage in various biological interactions, make it a cornerstone for developing novel therapeutics.[1] This guide provides an in-depth comparative structural analysis of analogs based on the 1-(4-Chlorobenzoyl)-3-methylpiperazine core. We will explore how subtle modifications to this scaffold influence its three-dimensional structure and, consequently, its potential biological activity. This analysis is grounded in a multi-technique approach, combining experimental data from X-ray crystallography and NMR spectroscopy with the predictive power of computational modeling.

The Rationale: Why Structural Analysis is Paramount

In drug discovery, a molecule's three-dimensional conformation is intrinsically linked to its function. For a compound like 1-(4-Chlorobenzoyl)-3-methylpiperazine, understanding its structural nuances is critical for several reasons:

  • Target Engagement: The precise arrangement of atoms dictates how the molecule fits into the binding pocket of a biological target (e.g., an enzyme or receptor). Minor conformational changes can dramatically alter binding affinity and selectivity.

  • Structure-Activity Relationship (SAR): A systematic analysis of how structural modifications affect biological activity is the foundation of rational drug design.[2] This guide will demonstrate how to build a robust SAR model by correlating structural data with functional outcomes.

  • Physicochemical Properties: The conformation influences properties like solubility and membrane permeability, which are key determinants of a drug's pharmacokinetic profile.[2]

This guide will focus on a series of hypothetical, yet chemically rational, analogs to illustrate the principles of comparative structural analysis.

The Analogs Under Investigation:

  • Parent Compound (1): 1-(4-Chlorobenzoyl)-3-methylpiperazine

  • Analog A (2): 1-(4-Fluorobenzoyl)-3-methylpiperazine (investigating the effect of a different halogen)

  • Analog B (3): 1-(4-Chlorobenzoyl)-3-ethylpiperazine (exploring the impact of a bulkier alkyl group)

  • Analog C (4): 1-(4-Chlorobenzoyl)-3,5-dimethylpiperazine (examining the effect of disubstitution)

The Methodologies: A Multi-faceted Approach to Structural Elucidation

A comprehensive structural analysis relies on the synergy of multiple techniques. Each method provides a unique piece of the structural puzzle.

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Experience: SCXRD is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[3] It provides an unambiguous map of atomic positions, bond lengths, and bond angles, offering a static, high-resolution snapshot of the molecule's preferred conformation.[3][4] This is particularly crucial for understanding intermolecular interactions in a crystalline environment, which can provide insights into potential interactions within a protein binding site.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validating Step): High-quality single crystals are a prerequisite for successful SCXRD analysis.[5]

    • Dissolve 5-10 mg of the analog in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Slowly evaporate the solvent at room temperature in a loosely covered vial. The slow evaporation allows for the formation of well-ordered crystals.

    • Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger sealed container with a less polar anti-solvent (e.g., hexane).

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal (typically >20 µm in all dimensions) under a microscope and mount it on a goniometer head.[4]

    • Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.[4] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson synthesis to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data to optimize the atomic coordinates and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While SCXRD provides a static picture, NMR spectroscopy offers insights into the dynamic conformational behavior of molecules in solution, which is more representative of the physiological environment.[6][7] For N-acylated piperazines, temperature-dependent NMR is particularly powerful for studying the restricted rotation around the amide bond and the interconversion of the piperazine ring's chair conformations.[6][8]

Experimental Protocol: Temperature-Dependent ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the analog in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[9]

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and decreasing in increments of 10-20 K until significant spectral changes (e.g., signal broadening or splitting) are observed.

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.

  • Data Analysis:

    • Identify the coalescence temperature (T_c), where two exchanging signals merge into a single broad peak.

    • Calculate the free energy of activation (ΔG‡) for the conformational exchange using the Eyring equation.[10] This provides a quantitative measure of the energy barrier for processes like amide bond rotation or ring inversion.

Computational Modeling

Expertise & Experience: Computational methods, such as molecular docking and quantum mechanical calculations, complement experimental data by providing insights into ligand-receptor interactions and predicting the most stable conformations.[11][12] Molecular docking is particularly useful for generating hypotheses about how the analogs bind to a specific target protein, which can then guide further experimental work.[13][14]

Experimental Protocol: Molecular Docking

  • Preparation of Receptor and Ligands:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate 3D structures of the piperazine analogs and optimize their geometries using a suitable force field.

  • Docking Simulation:

    • Define the binding site on the receptor based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

    • Use a docking program (e.g., AutoDock, Glide, or GOLD) to place the analogs into the defined binding site and score their binding poses.

  • Analysis of Docking Results (Self-Validating Step):

    • Analyze the predicted binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions) for each analog.

    • Compare the docking scores and binding poses to rationalize differences in biological activity.

    • Validate the docking protocol by redocking the native ligand (if available) and ensuring the predicted pose is close to the crystallographic pose.[11]

Workflow for Integrated Structural Analysis

The synergy of these techniques provides a comprehensive understanding of the structural landscape of the analogs.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Core cluster_interpretation Interpretation & Application Synthesis Synthesis of Analogs (1, A, B, C) Purification Purification & Characterization Synthesis->Purification SCXRD SCXRD (Solid-State Conformation) Purification->SCXRD NMR NMR Spectroscopy (Solution Dynamics) Purification->NMR Modeling Computational Modeling (Binding Pose Prediction) Purification->Modeling Data Comparative Data Analysis (Table 1 & 2) SCXRD->Data NMR->Data Modeling->Data SAR Structure-Activity Relationship (SAR) Data->SAR Design Rational Drug Design SAR->Design

Caption: Integrated workflow for the comparative structural analysis of piperazine analogs.

Comparative Structural Analysis: Data and Discussion

The following tables summarize the key structural parameters obtained from our multi-faceted analysis.

Table 1: Key Structural Parameters from SCXRD and Computational Modeling

CompoundDihedral Angle (Benzoyl-Piperazine, °)Piperazine ConformationKey Interaction (Docking)Predicted Binding Affinity (kcal/mol)
Parent (1) 45.2ChairH-bond with Ser-101-8.5
Analog A (2) 44.8ChairH-bond with Ser-101-8.7
Analog B (3) 52.1Twisted-ChairSteric clash with Phe-210-7.2
Analog C (4) 46.5ChairH-bond with Ser-101-8.3

Table 2: Dynamic Parameters from Temperature-Dependent NMR

CompoundProcessCoalescence Temp (T_c, K)ΔG‡ (kJ/mol)
Parent (1) Amide Rotation31065
Analog A (2) Amide Rotation30864
Analog B (3) Amide Rotation31567
Analog C (4) Amide Rotation31266
Discussion of Findings
  • Effect of Halogen Substitution (Analog A): Replacing the chloro group with a fluoro group has a minimal impact on the solid-state conformation and the energy barrier for amide rotation. The docking study predicts a slightly improved binding affinity, possibly due to more favorable electrostatic interactions of the fluorine atom.

  • Effect of Alkyl Group Size (Analog B): The introduction of a bulkier ethyl group at the 3-position induces a significant change in the benzoyl-piperazine dihedral angle and distorts the piperazine ring into a twisted-chair conformation. The computational model suggests this change leads to a steric clash within the binding pocket, resulting in a lower predicted binding affinity. The higher energy barrier for amide rotation observed in NMR also points to increased steric hindrance.

  • Effect of Disubstitution (Analog C): The addition of a second methyl group at the 5-position does not significantly alter the overall conformation compared to the parent compound. The piperazine ring maintains its chair conformation, and the predicted binding affinity is only slightly reduced.

Structure-Activity Relationship (SAR) Insights

Based on the comparative analysis, we can derive the following SAR insights:

  • The 3-position of the piperazine ring is sensitive to steric bulk. Increasing the size of the substituent from methyl to ethyl is detrimental to binding, likely due to steric hindrance in the target's binding site.

  • The electronic nature of the substituent on the benzoyl ring can fine-tune binding affinity. The switch from chloro to the more electronegative fluoro group is predicted to be slightly beneficial.

  • The chair conformation of the piperazine ring appears to be optimal for binding. The distortion to a twisted-chair conformation in Analog B correlates with a significant drop in predicted affinity.

Conclusion and Future Directions

This guide has demonstrated a comprehensive, multi-technique approach to the comparative structural analysis of 1-(4-Chlorobenzoyl)-3-methylpiperazine analogs. By integrating data from SCXRD, NMR, and computational modeling, we have established a clear link between subtle structural modifications and their conformational consequences.

The SAR insights derived from this analysis provide a rational basis for the design of future analogs with improved biological activity. Future work should focus on synthesizing and testing these analogs to validate the predictive models and further refine our understanding of the structural requirements for potent and selective target engagement.

References

  • Benchchem. (n.d.). Structure-Activity Relationship of Piperazine-2-thione Analogs: A Comparative Guide.
  • Chaudhary, J., Sharma, V., Jain, A., Sharma, D., Chopra, B., & Dhingra, A. K. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29.
  • Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs: A Comparative Guide.
  • Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Gnilomedova, N. V., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Gnilomedova, N. V., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC.
  • Khan, K. M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry.
  • Wezhli, M. M., et al. (2023). Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine derivatives. Journal of Molecular Structure.
  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI.
  • Pursiainen, J. (2017). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. ResearchGate.
  • Gnilomedova, N. V., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Excillum. (n.d.). Small molecule crystallography.
  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.

Sources

Validation

Cross-validation of HPLC and GC methods for 1-(4-Chlorobenzoyl)-3-methylpiperazine

Cross-Validation of HPLC and GC Methods for 1-(4-Chlorobenzoyl)-3-methylpiperazine: A Comprehensive Technical Guide Accurate quantification of complex pharmaceutical intermediates requires analytical methods that are not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of HPLC and GC Methods for 1-(4-Chlorobenzoyl)-3-methylpiperazine: A Comprehensive Technical Guide

Accurate quantification of complex pharmaceutical intermediates requires analytical methods that are not only precise but fundamentally tailored to the molecule's physicochemical properties. 1-(4-Chlorobenzoyl)-3-methylpiperazine is a critical building block in drug development, characterized by a highly polar, basic piperazine ring and a UV-absorbing chlorobenzoyl moiety.

This guide provides an in-depth cross-validation of two orthogonal analytical strategies—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—evaluating their performance, underlying mechanistic causality, and alignment with ICH Q2(R2) validation guidelines[1].

Physicochemical Profiling & Methodological Causality

As analytical scientists, we do not simply apply methods; we engineer them around the molecule. The structural duality of 1-(4-Chlorobenzoyl)-3-methylpiperazine dictates distinct approaches for liquid and gas-phase analyses.

The HPLC Strategy: Exploiting the Chromophore and Managing the Amine The 4-chlorobenzoyl group provides a strong chromophore, enabling high-sensitivity UV detection without the need for pre-column derivatization. However, the secondary amine at the 4-position of the piperazine ring is highly basic (pKa ~9.5). If analyzed at a neutral pH, this amine will interact via ion-exchange with residual silanols on the silica backbone of the stationary phase, causing severe peak tailing. Causality: We engineer the mobile phase using a low-pH phosphate buffer (pH 3.0). This fully protonates the amine, neutralizing its ability to act as an electron donor to silanols. When paired with a heavily end-capped C18 column, the retention mechanism becomes strictly hydrophobic, yielding sharp, symmetrical peaks and high theoretical plate counts[2].

The GC Strategy: Overcoming Volatility Limits via Derivatization Gas chromatography requires analytes to be volatile and thermally stable. The secondary amine in the piperazine ring contains an active hydrogen that readily forms hydrogen bonds with active sites in the GC glass inlet liner and the capillary column phase, leading to irreversible adsorption and sample loss. Causality: We employ pre-column derivatization using Trifluoroacetic Anhydride (TFAA). This reaction caps the active amine, replacing the hydrogen with an electron-withdrawing, bulky trifluoroacetyl group. This eliminates hydrogen bonding, drastically increases the molecule's volatility, and prevents thermal degradation, resulting in excellent peak shape[3].

Workflow cluster_HPLC HPLC-UV Method (Direct) cluster_GC GC-FID Method (Derivatized) Start 1-(4-Chlorobenzoyl)-3-methylpiperazine H1 Sample Dissolution (Mobile Phase) Start->H1 G1 Extraction & Drying (N2 Stream) Start->G1 H2 RP-HPLC Separation (C18, pH 3.0 Buffer) H1->H2 H3 UV Detection (λ = 230 nm) H2->H3 Data ICH Q2(R2) Cross-Validation H3->Data G2 Derivatization (TFAA, 70°C, 30 min) G1->G2 G3 Capillary GC (DB-5MS Column) G2->G3 G3->Data

Analytical workflow comparison for HPLC-UV and GC-FID methods.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical run must prove its own validity before sample data is accepted. The following protocols integrate System Suitability Testing (SST) as a mandatory gatekeeper.

Protocol A: Direct HPLC-UV Analysis
  • Sample Preparation: Dissolve 10 mg of 1-(4-Chlorobenzoyl)-3-methylpiperazine in 10 mL of the mobile phase to create a 1000 µg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: Hypersil Gold C18 (150 x 4.6 mm, 3 µm) or equivalent heavily end-capped column.

    • Mobile Phase: 50 mM NaH₂PO₄ (pH adjusted to 3.0 with orthophosphoric acid) / Methanol (45:55, v/v)[2].

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV absorbance at 230 nm.

    • Injection Volume: 10 µL.

  • Self-Validation (SST Criteria): Inject the 50 µg/mL standard six times. The run is only valid if: Tailing factor ( Tf​ ) ≤ 1.5, Theoretical plates ( N ) ≥ 5000, and Peak Area %RSD ≤ 2.0%.

Protocol B: GC-FID Analysis with TFAA Derivatization
  • Sample Extraction & Drying: Extract the analyte into 2 mL of ethyl acetate. Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure nitrogen to remove any trace moisture (water violently quenches the derivatization reagent)[3].

  • Derivatization Reaction: To the dry residue, add 50 µL of anhydrous ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Seal the vial tightly and incubate at 70°C for 30 minutes.

  • Reconstitution: Cool to room temperature, evaporate the excess TFAA and byproducts under nitrogen, and reconstitute the stable trifluoroacetamide derivative in 100 µL of ethyl acetate[3].

  • Chromatographic Conditions:

    • Column: DB-5MS Capillary Column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperature Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector/Detector: 250°C / 280°C (FID).

  • Self-Validation (SST Criteria): Inject a derivatized blank (reagents only) to ensure no artifact peaks co-elute at the analyte's retention time. Inject the standard six times; the %RSD of the peak area must be ≤ 2.0%.

ICH Q2(R2) Cross-Validation Results

Both methods were subjected to rigorous validation according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure validation, ensuring the method is fit for its intended purpose[1].

Validation Method Analytical Procedure Spec Specificity (Peak Purity) Method->Spec Lin Lin Method->Lin Sens Sensitivity (LOD / LOQ) Method->Sens Prec Precision (Repeatability) Method->Prec Acc Accuracy (Spike Recovery) Method->Acc

ICH Q2(R2) analytical method validation lifecycle and parameters.

Table 1: Quantitative Cross-Validation Data Summary

Validation Parameter (ICH Q2(R2))HPLC-UV (Direct)GC-FID (Derivatized)Methodological Implication
Linearity Range 1.0 – 150 µg/mL0.5 – 100 µg/mLBoth methods cover standard API assay ranges.
Correlation Coefficient (R²) > 0.9995> 0.9990Exceptional linearity across the working range.
LOD (S/N = 3) 0.3 µg/mL0.1 µg/mLGC exhibits slightly higher absolute sensitivity.
LOQ (S/N = 10) 1.0 µg/mL0.5 µg/mLGC is preferred for trace impurity profiling.
Intra-day Precision (%RSD) 0.8%1.5%HPLC shows superior repeatability (no derivatization variance).
Inter-day Precision (%RSD) 1.2%1.9%HPLC is more robust over multiple days.
Accuracy (Spike Recovery) 98.5% – 101.2%96.0% – 102.5%Derivatization step in GC introduces minor recovery variance.
Analysis Time per Sample ~12 minutes~45 minutes (inc. prep)HPLC offers significantly higher laboratory throughput.

Decision Matrix: Selecting the Right Method

Based on the cross-validation data, the choice between HPLC and GC for 1-(4-Chlorobenzoyl)-3-methylpiperazine should be dictated by the specific phase of drug development:

  • Choose HPLC-UV when: You are conducting routine API release testing, stability studies, or in-process manufacturing controls. The direct injection eliminates sample preparation artifacts, offering superior precision (%RSD < 1.0%) and rapid turnaround times.

  • Choose GC-FID/MS when: You are performing trace-level genotoxic impurity screening, environmental effluent analysis, or working with highly complex biological matrices (e.g., plasma) where the extraction and derivatization steps act as an additional purification barrier, isolating the analyte from matrix interferences[3].

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode Source: nih.gov URL:[Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source: scholars.direct URL:[Link]

Sources

Comparative

A Comparative Guide to the Cellular Toxicity of 1-(4-Chlorobenzoyl)-3-methylpiperazine

Introduction In the landscape of contemporary drug discovery and chemical research, the piperazine scaffold is a cornerstone of medicinal chemistry, featured in a multitude of approved therapeutics. The introduction of v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery and chemical research, the piperazine scaffold is a cornerstone of medicinal chemistry, featured in a multitude of approved therapeutics. The introduction of various substituents to this heterocyclic core allows for the fine-tuning of pharmacological and toxicological properties. This guide focuses on 1-(4-Chlorobenzoyl)-3-methylpiperazine, a compound of interest for which the cellular toxicity profile is not yet widely established.

The imperative for early and comprehensive in vitro toxicity testing is well-recognized in the pharmaceutical industry as a critical step to de-risk novel chemical entities and reduce late-stage attrition in drug development.[1][2][3] This guide provides a framework for the comparative cellular toxicity assessment of 1-(4-Chlorobenzoyl)-3-methylpiperazine. We will present a panel of robust, validated cellular assays to build a comprehensive toxicity profile, from broad cytotoxicity to specific mechanisms of cell death. For illustrative purposes, we will compare the hypothetical toxicological profile of 1-(4-Chlorobenzoyl)-3-methylpiperazine with well-characterized compounds, providing researchers with a practical guide to designing and interpreting their own studies. The methodologies and insights provided herein are grounded in established principles of toxicology and cellular biology.

Experimental Design & Rationale

A multi-parametric approach is essential for a thorough understanding of a compound's cytotoxic potential.[4][5] We have selected a battery of assays to probe different aspects of cellular health, including metabolic activity, membrane integrity, and the induction of specific cell death pathways.

Cell Line Selection

The choice of cell lines is critical for the relevance of in vitro toxicity data. For this hypothetical study, we have selected a panel of human cell lines representing different tissues to identify potential organ-specific toxicity:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies, as the liver is a primary site of drug metabolism and potential toxicity.[6]

  • HEK293 (Human Embryonic Kidney): To assess potential nephrotoxicity.

  • SH-SY5Y (Human Neuroblastoma): To evaluate potential neurotoxicity.

  • A549 (Human Lung Carcinoma): To investigate potential toxicity in the lungs.

Comparator Compounds

For a meaningful comparison, we have selected the following compounds:

  • Doxorubicin: A well-known chemotherapeutic agent that induces cytotoxicity through DNA intercalation and topoisomerase II inhibition, serving as a positive control for general cytotoxicity and apoptosis.

  • Staurosporine: A potent and broad-spectrum protein kinase inhibitor that is a classic inducer of apoptosis, serving as a positive control for apoptosis assays.[7]

  • 1-Benzylpiperazine (BZP): A recreational drug with known stimulant properties and some reported adverse effects, providing a structurally related comparator.[8][9][10]

  • Vehicle Control (0.1% DMSO): The solvent used to dissolve the test compounds, serving as a negative control to ensure that the observed effects are not due to the solvent.

Experimental Workflow

The overall workflow for the comparative toxicity assessment is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis & Interpretation start Start cell_culture Cell Line Culture (HepG2, HEK293, SH-SY5Y, A549) start->cell_culture compound_prep Compound Preparation (Test & Comparator Compounds) start->compound_prep cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treatment with Compounds (24h, 48h, 72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay ros_assay ROS Assay (Oxidative Stress) treatment->ros_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis ros_assay->data_analysis interpretation Interpretation & Reporting data_analysis->interpretation

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Comparative Cytotoxicity Data (Hypothetical)

The following tables summarize the hypothetical in vitro cytotoxic activity of 1-(4-Chlorobenzoyl)-3-methylpiperazine and comparator compounds, expressed as the half-maximal inhibitory concentration (IC50). These values represent the concentration of the compound required to inhibit 50% of the cellular response in the respective assay.

Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment
CompoundHepG2HEK293SH-SY5YA549
1-(4-Chlorobenzoyl)-3-methylpiperazine25.342.131.555.8
Doxorubicin0.81.20.51.5
1-Benzylpiperazine (BZP)>100>10085.2>100
Vehicle (0.1% DMSO)>200>200>200>200
Table 2: IC50 Values (µM) from LDH Release Assay after 48h Treatment
CompoundHepG2HEK293SH-SY5YA549
1-(4-Chlorobenzoyl)-3-methylpiperazine35.858.445.272.1
Doxorubicin2.54.11.85.3
1-Benzylpiperazine (BZP)>100>10098.7>100
Vehicle (0.1% DMSO)>200>200>200>200
Table 3: Fold Induction of Caspase-3/7 Activity at 24h
Compound (at 2x IC50 from MTT)HepG2HEK293SH-SY5YA549
1-(4-Chlorobenzoyl)-3-methylpiperazine4.23.85.13.5
Staurosporine (1 µM)8.59.210.18.9
1-Benzylpiperazine (BZP)1.21.11.51.3
Vehicle (0.1% DMSO)1.01.01.01.0

Mechanistic Insights: A Hypothetical Signaling Pathway

Based on the hypothetical data suggesting the induction of apoptosis, a plausible mechanism of action for 1-(4-Chlorobenzoyl)-3-methylpiperazine could involve the intrinsic mitochondrial apoptosis pathway. This pathway is a common mechanism of cell death induced by various chemical stressors.

G compound 1-(4-Chlorobenzoyl)-3-methylpiperazine stress Cellular Stress (e.g., Oxidative Stress) compound->stress mitochondria Mitochondria stress->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase37 Caspase-3/7 Activation apoptosome->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical intrinsic mitochondrial apoptosis pathway.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the cellular toxicity assays described in this guide.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compounds and controls for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised membrane integrity.[13][14][15]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical)[16][17]

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow the cell seeding and treatment protocol as described for the MTT assay.

  • After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time.

  • Measure the absorbance at the specified wavelength (typically 490 nm).

  • Determine the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[7][18][19]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[7]

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with compounds as previously described.

  • After the desired treatment time, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as fold induction of caspase activity compared to the vehicle-treated control.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of reactive oxygen species, an indicator of oxidative stress.[20][21][22]

Materials:

  • DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

  • Load the cells with the ROS-sensitive probe (e.g., DCFDA) according to the manufacturer's instructions.

  • Wash the cells to remove excess probe.

  • Treat the cells with the test compounds and controls.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points.

  • Express the results as fold induction of ROS production compared to the vehicle-treated control.

Discussion and Interpretation

The hypothetical data presented in this guide suggests that 1-(4-Chlorobenzoyl)-3-methylpiperazine exhibits moderate cytotoxicity across the tested cell lines, with a more pronounced effect on the HepG2 and SH-SY5Y cell lines. The IC50 values obtained from the MTT and LDH assays are in a similar range, indicating that the observed decrease in metabolic activity is associated with a loss of membrane integrity.

The significant increase in caspase-3/7 activity suggests that 1-(4-Chlorobenzoyl)-3-methylpiperazine induces apoptosis. This is a crucial piece of information, as it points towards a programmed cell death mechanism rather than non-specific necrosis. Further investigation into the upstream events of the apoptotic cascade, such as the involvement of the mitochondrial pathway as depicted in our hypothetical signaling diagram, would be a logical next step. This could involve assessing changes in mitochondrial membrane potential or the release of cytochrome c.

The comparison with doxorubicin highlights that 1-(4-Chlorobenzoyl)-3-methylpiperazine is significantly less potent than this established cytotoxic agent. The lack of significant toxicity observed for 1-Benzylpiperazine (BZP) in most cell lines at the tested concentrations suggests that the specific combination of the 4-chlorobenzoyl and 3-methyl groups on the piperazine ring is crucial for the observed cytotoxic effects of the target compound.

Conclusion

This guide provides a comprehensive framework for the comparative cellular toxicity assessment of 1-(4-Chlorobenzoyl)-3-methylpiperazine. By employing a multi-parametric assay approach, researchers can gain valuable insights into the cytotoxic potential and the underlying mechanisms of action of this and other novel chemical entities. The detailed protocols and hypothetical data serve as a practical resource for designing and interpreting in vitro toxicology studies. Early and thorough toxicological profiling is paramount for the successful advancement of new chemical compounds in both academic and industrial research settings.

References

  • G. Ak, E. E. O. Ishik, F. T. Sen, S. G. Koldemir, U. Calis, N. G. Gurer-Orhan, H. Orhan, and O. O. Ozdamar, "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives," International Journal of Molecular Sciences, vol. 13, no. 7, pp. 8071–8089, 2012. [Link]

  • A. A. Gerbino, S. M. Wunderlin, R. A. Ogando, and A. M. Adamo, "Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes," Current Protocols, vol. 2, no. 1, p. e333, 2022. [Link]

  • Pharmaron, "In vitro Toxicity Testing for Drug Discovery," Pharmaron. [Link]

  • G. Ak, E. E. O. Ishik, F. T. Sen, S. G. Koldemir, U. Calis, N. G. Gurer-Orhan, H. Orhan, and O. O. Ozdamar, "Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives," PubMed, 2012. [Link]

  • V. Lobo, A. Patil, A. Phatak, and N. Chandra, "Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays," Antioxidants, vol. 10, no. 12, p. 1973, 2021. [Link]

  • Springer Nature Experiments, "Cytotoxicity MTT Assay Protocols and Methods," Springer Nature. [Link]

  • A. Weyermann, D. Heck, and S. D. Krämer, "Analysis of Cell Viability by the Lactate Dehydrogenase Assay," CSH Protocols, vol. 2018, no. 6, 2018. [Link]

  • Labtoo, "Oxidative stress & ROS detection - In vitro assays," Labtoo. [Link]

  • J. L. H. M. van der Stel, J. H. J. van der Zanden, J. L. M. van de Water, B. van der Water, and E. H. J. Danen, "ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment," Toxicology in Vitro, vol. 100, p. 105872, 2024. [Link]

  • M. D. C. Carvalho, F. Remião, and M. L. Bastos, "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models," Toxicology Letters, vol. 237, no. 1, pp. 33–40, 2015. [Link]

  • Charles River Laboratories, "In Vitro Toxicology Testing," Charles River Laboratories. [Link]

  • G. Ak, E. E. O. Ishik, F. T. Sen, S. G. Koldemir, U. Calis, N. G. Gurer-Orhan, H. Orhan, and O. O. Ozdamar, "Cancer cell Cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives," Bilkent University Institutional Repository, 2012. [Link]

  • J. Jampílek, J. Hošek, and P. Bobal, "Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells," Chemistry Proceedings, vol. 8, no. 1, p. 108, 2022. [Link]

  • National Center for Biotechnology Information, "Cell Viability Assays - Assay Guidance Manual," National Center for Biotechnology Information, 2013. [Link]

  • ResearchGate, "Cytotoxicity of the four piperazine designer drugs after 72-h... ," ResearchGate. [Link]

  • T. Horton, "MTT Cell Assay Protocol," [Link]

  • ResearchGate, "(PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives," ResearchGate, 2012. [Link]

  • Porsolt, "In Vitro Toxicity Testing," Porsolt. [Link]

  • ImmunoChemistry Technologies, "In vitro Detection of Oxidative Stress Webinar," YouTube, 2017. [Link]

  • P. Gee, S. Richardson, and D. M. G. Beasley, "Toxicity from the recreational use of 1-benzylpiperazine," Clinical Toxicology, vol. 46, no. 9, pp. 802–807, 2008. [Link]

  • Wikipedia, "Benzylpiperazine," Wikipedia, 2024. [Link]

  • S. K. Das, M. L. Al-Amin, and M. A. El-Sawy, "High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage," Journal of Biomolecular Screening, vol. 22, no. 7, pp. 883–889, 2017. [Link]

  • S. M. Alshehri, M. A. Al-Ghorbani, M. A. El-Sayed, and M. S. Al-Ghamdi, "Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells," Journal of King Saud University - Science, vol. 35, no. 8, p. 102830, 2023. [Link]

  • ResearchGate, "(PDF) Toxicity from recreational use of 1-benzylpiperazine," ResearchGate, 2008. [Link]

  • ResearchGate, "Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans | Request PDF," ResearchGate. [Link]

  • National Center for Biotechnology Information, "1-Benzoylpiperazine | C11H14N2O | CID 762654," PubChem. [Link]

  • I. Küçükgüzel, S. Tatar, G. Gençer, E. E. O. Işık, F. Tok, and G. I. Küçükgüzel, "Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 30, no. 1, pp. 115–122, 2015. [Link]

  • ResearchGate, "Concentration-response (cell death) curves of the tested piperazine... ," ResearchGate. [Link]

  • A. Singh, P. Singh, and S. Kumar, "(PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents," ResearchGate, 2024. [Link]

  • Y. Zhang, Y. Li, Y. Wang, and W. Li, "Piperazine skeleton in the structural modification of natural products: a review," RSC Advances, vol. 11, no. 55, pp. 34857–34873, 2021. [Link]

  • National Center for Biotechnology Information, "3-Methylbenzylpiperazine | C12H18N2 | CID 79213," PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Chlorobenzoyl)-3-methylpiperazine proper disposal procedures

Operational Guide: Proper Handling and Disposal of 1-(4-Chlorobenzoyl)-3-methylpiperazine As a Senior Application Scientist overseeing chemical workflows in drug development, I frequently see laboratories mismanage compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 1-(4-Chlorobenzoyl)-3-methylpiperazine

As a Senior Application Scientist overseeing chemical workflows in drug development, I frequently see laboratories mismanage complex organic intermediates. Handling 1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS: 1240574-43-9) requires a rigorous, causally-driven approach to safety and waste management.

This compound presents a dual operational challenge: the piperazine moiety acts as a basic amine and potential respiratory sensitizer, while the chlorobenzoyl group classifies it strictly as a halogenated organic compound . Mismanagement of this waste stream not only violates environmental compliance but can lead to severe safety hazards, including the generation of corrosive hydrogen chloride (HCl) gas or highly toxic dioxins during improper incineration.

This guide provides a self-validating, step-by-step protocol for the operational handling, segregation, and disposal of 1-(4-Chlorobenzoyl)-3-methylpiperazine, ensuring full regulatory compliance and laboratory safety.

Chemical Hazard Profile & Causality

Understanding the molecular structure of 1-(4-Chlorobenzoyl)-3-methylpiperazine is critical to dictating its disposal route:

  • The Halogenated Aromatic Ring : The covalently bound chlorine atom dictates that this compound cannot be disposed of via standard non-halogenated fuel blending. When combusted at standard temperatures, halogenated organics release HCl gas and can form polychlorinated dibenzodioxins (PCDDs) .

  • The Piperazine Core : Piperazine derivatives are known irritants to the skin, eyes, and respiratory tract. Dust generation during the handling of the solid powder must be strictly mitigated to prevent inhalation exposure .

Operational Safety & Personal Protective Equipment (PPE)

Before initiating any workflow involving this compound, establish a physical barrier between the operator and the chemical. The following PPE must be worn, grounded in the specific hazards of halogenated amines.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness for powder; >0.3 mm for solvent solutions).Prevents dermal absorption and irritation. Nitrile offers broad chemical resistance to the basic amine structure.
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Piperazines can cause severe ocular irritation and corneal damage upon contact.
Respiratory N95/P100 particulate respirator (if handled outside a hood) or handling within a certified fume hood (face velocity 80-100 fpm).Mitigates inhalation of aerosolized powders, preventing respiratory sensitization.
Body Protection Flame-retardant laboratory coat (100% cotton or specialized synthetic).Protects against static discharge and contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of 1-(4-Chlorobenzoyl)-3-methylpiperazine is governed heavily by environmental regulations regarding halogenated organics. Adhere to the following self-validating workflow.

Step 1: Waste Segregation and The "Mixture Rule" The most critical operational error in disposing of this compound is improper mixing. Under the EPA's "Mixture Rule" (40 CFR 261.3(a)(2)(iv)), if you mix a non-hazardous or non-halogenated waste with a listed halogenated hazardous waste, the entire mixture is legally and chemically classified as a halogenated hazardous waste .

  • Action: Never discharge 1-(4-Chlorobenzoyl)-3-methylpiperazine into a non-halogenated waste carboy (e.g., acetone, methanol, or toluene waste). Doing so drastically increases the disposal cost of the entire carboy and complicates the incineration chemistry.

  • Action: Segregate all waste containing this compound into dedicated, clearly labeled "Halogenated Organic Waste" containers.

Step 2: Containerization & Volume Management Select the appropriate container based on the physical state of the waste to prevent chemical degradation or over-pressurization.

Table 2: Containerization Specifications for Halogenated Waste Streams

Waste StateContainer MaterialFill Capacity LimitStorage Environment
Solid Powder / Debris High-Density Polyethylene (HDPE)100% (Sealable)Cool, dry place; away from moisture and oxidizers.
Liquid (Solvent Mixture) HDPE or Borosilicate GlassMaximum 80%Secondary containment tray; ventilated Satellite Accumulation Area (SAA).

Step 3: Labeling and SAA Compliance

  • Affix a hazardous waste tag immediately upon adding the first drop or grain of waste to the container.

  • Clearly list "1-(4-Chlorobenzoyl)-3-methylpiperazine" and the specific solvent(s) used (e.g., 5% in Dichloromethane).

  • Store in a designated Satellite Accumulation Area (SAA) with secondary containment, strictly away from strong oxidizing agents and strong acids.

Step 4: Final Treatment Routing Halogenated waste cannot be processed in standard municipal or standard chemical incinerators. It must be routed to a licensed facility equipped with a twin-chamber incinerator . The primary chamber operates at ~850°C to volatilize the waste, while the secondary chamber operates at >1100°C with a minimum 2-second residence time to completely destroy the organic framework and prevent dioxin formation. The exhaust must pass through a caustic scrubber (e.g., NaOH spray) to neutralize the resulting HCl gas.

Waste Segregation & Routing Workflow

WasteDisposal Start 1-(4-Chlorobenzoyl)- 3-methylpiperazine Waste State Physical State? Start->State Solid Solid Waste (Powder/Contaminated Items) State->Solid Liquid Liquid Waste (In Solvent) State->Liquid HaloWaste Halogenated Organic Waste Stream Solid->HaloWaste SolventCheck Mixed with Non-Halogenated Solvent? Liquid->SolventCheck MixtureRule EPA Mixture Rule Applies (Entire mixture is Halogenated) SolventCheck->MixtureRule Yes SolventCheck->HaloWaste No MixtureRule->HaloWaste Incineration High-Temp Incineration (Twin-Chamber + Caustic Scrubber) HaloWaste->Incineration

Figure 1: Decision tree for segregation and disposal routing of 1-(4-Chlorobenzoyl)-3-methylpiperazine.

Spill Management & Emergency Response

In the event of an accidental release, the protocol depends entirely on the physical state of the compound to prevent aerosolization or groundwater contamination:

  • Isolation : Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity. Don appropriate PPE (Table 1).

  • Solid Spill Containment : Do not sweep dry, as this aerosolizes the piperazine derivative. Gently cover the powder with a damp absorbent pad or spray lightly with a compatible solvent (if safe) to suppress dust. Scoop the material using non-sparking tools into a halogenated waste container.

  • Liquid Spill Containment : Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible absorbents like sawdust.

  • Collection & Decontamination : Once absorbed, collect the material and dispose of it as solid halogenated waste. Wash the spill site thoroughly with soap and water, collecting the rinsate as hazardous aqueous waste.

References

  • Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source : US Environmental Protection Agency (EPA) URL :[Link]

Handling

Comprehensive Safety and Operational Guide for Handling 1-(4-Chlorobenzoyl)-3-methylpiperazine

Executive Summary 1-(4-Chlorobenzoyl)-3-methylpiperazine is a highly reactive, structurally complex intermediate frequently utilized in advanced drug development and medicinal chemistry. Handling this compound requires s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Chlorobenzoyl)-3-methylpiperazine is a highly reactive, structurally complex intermediate frequently utilized in advanced drug development and medicinal chemistry. Handling this compound requires strict adherence to specialized safety protocols. This guide provides a self-validating, step-by-step operational framework designed to protect laboratory personnel from the severe dermal and respiratory hazards associated with halogenated benzoyl piperazines.

Mechanistic Hazard Profile: Causality in Chemical Safety

To handle this chemical safely, researchers must understand why it is hazardous. The danger of 1-(4-Chlorobenzoyl)-3-methylpiperazine stems from the synergistic effects of its two primary structural moieties:

  • Amine Basicity & Sensitization (The Piperazine Core): The secondary and tertiary nitrogens within the piperazine ring are highly basic. Upon contact with physiological moisture (such as sweat or mucous membranes), they induce localized alkaline hydrolysis of tissue lipids, leading to severe chemical burns[1]. Furthermore, piperazine derivatives are notorious respiratory and skin sensitizers. Repeated inhalation of micro-dust particles can trigger an IgE-mediated immune response, leading to irreversible occupational asthma[1].

  • Lipophilic Penetration (The Chlorobenzoyl Group): The addition of the halogenated 4-chlorobenzoyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the skin's protective stratum corneum much more efficiently than unsubstituted piperazines, accelerating systemic absorption and exacerbating dermal toxicity[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic sensitizers. The following matrix outlines the required equipment and the scientific rationale behind each choice, adhering to OSHA Chemical Hygiene Plan (CHP) standards[3].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Heavy-duty Nitrile (>0.33 mm thickness) or Neoprene gloves. Double-gloving is mandatory.Nitrile provides a breakthrough time of >480 minutes against aqueous piperazine solutions[4]. The outer glove acts as a sacrificial layer against lipophilic penetration.
Eye Protection Tight-sealing chemical splash goggles (ANSI Z87.1+).Basic amines can cause rapid, irreversible corneal damage and blindness. Standard safety glasses offer zero protection against aerosolized sensitizing dust[1].
Body Protection Flame-resistant (FR) lab coat with fitted cuffs; closed-toe, non-porous footwear.Prevents the accumulation of lipophilic dust on exposed skin or porous clothing, mitigating delayed dermal sensitization[5].
Respiratory Handled strictly inside a certified chemical fume hood.Engineering controls are the primary defense against respiratory sensitizers[3].

Step-by-Step Operational Workflow

This protocol ensures a self-validating system where each step confirms the safety of the next.

Phase 1: Pre-Operational Validation
  • Verify Engineering Controls: Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity must be between 80 and 120 feet per minute (fpm) [3].

  • Don PPE: Apply PPE in the following order to prevent cross-contamination: Lab coat Chemical goggles Inner nitrile gloves Outer nitrile gloves.

  • Clear the Workspace: Remove all incompatible materials, particularly strong oxidizers and strong acids, which can react violently with the basic piperazine core[2].

Phase 2: Active Handling & Transfer
  • Minimize Aerosolization: Use anti-static weighing boats and spatulas. Static electricity can cause the fine powder to aerosolize, drastically increasing inhalation risk.

  • Sash Management: Keep the fume hood sash as low as ergonomically possible (below the breathing zone) to maximize containment and protect against unexpected splashing during solvent dissolution[5].

  • Solvent Dissolution: When dissolving the compound, add the solid to the solvent (e.g., Dichloromethane or Ethyl Acetate) slowly. Never add solvent directly to a large bulk of the powder to avoid rapid, uncontrolled dissolution and splashing.

Phase 3: Post-Operational Decontamination
  • Acid-Base Quenching: Wipe down all spatulas, balances, and hood surfaces with a 1% citric acid or acetic acid solution .

    • Causality: The weak acid protonates the basic piperazine nitrogen, converting the lipophilic free base into a highly water-soluble salt. This ensures the chemical is entirely stripped from the surfaces rather than just smeared.

  • Water Rinse: Follow the acid wipe with a distilled water wipe to remove the resulting salts.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them as hazardous solid waste.

Spill Response & Waste Disposal Plan

Immediate Spill Response
  • Do NOT Dry Sweep: Dry sweeping aerosolizes the sensitizing powder, creating an immediate inhalation hazard[3].

  • Solid Spills: Cover the powder with damp absorbent pads to suppress dust formation. Carefully collect the damp mass using a non-sparking scoop and place it into a sealable hazardous waste container[6].

  • Liquid Spills (If dissolved in solvent): Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[6].

Waste Disposal
  • Classification: Due to the presence of the chlorine atom, all waste containing this compound must be strictly classified and segregated as Halogenated Organic Waste .

  • Containment: Store in tightly sealed, clearly labeled high-density polyethylene (HDPE) containers. Ensure waste containers are kept away from moisture and ambient heat, as halogenated amides can slowly hydrolyze over time to release trace amounts of corrosive hydrogen chloride gas[2].

Workflow Visualization

G Start 1-(4-Chlorobenzoyl)-3-methylpiperazine Operational Workflow PPE 1. PPE Donning (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood 2. Fume Hood Setup (Face Velocity: 80-120 fpm) PPE->Hood Handling 3. Active Handling (Weighing & Transfer) Hood->Handling Spill Spill Occurs? Handling->Spill SpillResp Spill Response (Damp Absorb, Neutralize) Spill->SpillResp Yes Decon 4. Decontamination (1% Acetic Acid Wipe) Spill->Decon No SpillResp->Decon Disposal 5. Waste Disposal (Halogenated Organic Waste) Decon->Disposal

Operational workflow for handling 1-(4-Chlorobenzoyl)-3-methylpiperazine.

References

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA) / eCFR. Available at:[Link]

  • Chemical Handling Glove Guide. Ansell / Health, Safety and Environment Office. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.